molecular formula C8H9ClO B016413 (2-Chloroethoxy)benzene CAS No. 622-86-6

(2-Chloroethoxy)benzene

货号: B016413
CAS 编号: 622-86-6
分子量: 156.61 g/mol
InChI 键: VQUYNUJARXBNPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Chloroethoxy)benzene (CAS 622-86-6), also known as 2-Phenoxyethyl chloride, is a versatile chemical building block of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 9 ClO and a molecular weight of 156.61 g/mol, is characterized by its pale yellow to white crystalline appearance . Key physicochemical properties include a melting point of approximately 28°C and a boiling point of 219°C at 760 mmHg, making it a stable intermediate for various synthetic transformations . Research Applications and Value: The primary research value of this compound lies in its role as a key synthon for the introduction of the 2-phenoxyethyl group into more complex molecules. It is notably employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . A prominent application documented in the literature is its use as a starting material in the synthesis of Nafazodone . The reactive chloroethoxy moiety allows for further functionalization, enabling researchers to construct complex molecular architectures for drug discovery and development programs. Handling and Safety: For research purposes only. This product is not for diagnostic or therapeutic use. This compound is classified with the signal word "Warning" and carries hazard statements H315-H319-H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated laboratory environment .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloroethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060761
Record name (2-Chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-86-6
Record name (2-Chloroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloroethoxy)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-chloroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-Chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-chlorophenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-Chloroethoxy)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V283WU3KN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(2-Chloroethoxy)benzene synthesis via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Chloroethoxy)benzene via Williamson Ether Synthesis

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this reaction has proven essential in academic and industrial settings for forming the ether linkage (R-O-R').[3][4] The synthesis typically proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism, involving the reaction of an alkoxide or phenoxide ion with a primary alkyl halide or other substrate with a good leaving group.[3][4][5][6]

This guide provides a detailed technical overview of the synthesis of this compound, an alkyl aryl ether, using this classic method. The process involves the deprotonation of phenol to form the sodium or potassium phenoxide salt, which then acts as a nucleophile, attacking an appropriate alkylating agent such as 1-bromo-2-chloroethane. This specific synthesis is valuable for introducing the 2-chloroethoxy functional group, a precursor used in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis follows an S\N2 pathway.[3][4][5] The reaction can be conceptually divided into two primary steps:

  • Phenoxide Formation: Phenol, being weakly acidic, is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide ion.[5][7]

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (1-bromo-2-chloroethane). The attack occurs at the carbon atom bearing the better leaving group (bromide over chloride), displacing it in a single, concerted step to form the C-O bond of the ether.[3]

For this reaction, primary alkyl halides are strongly preferred as substrates.[3][6] Secondary halides may lead to poor yields, while tertiary halides will predominantly undergo an E2 elimination side reaction, forming an alkene instead of the desired ether.[5][6]

Reaction_Pathway phenol Phenol step1 + phenol->step1 base K₂CO₃ (Base) base->step1 alkyl_halide 1-Bromo-2-chloroethane step2 + alkyl_halide->step2 phenoxide Potassium Phenoxide (Nucleophile) phenoxide->step2 product This compound salt KBr + KHCO₃ step1->phenoxide In Solvent (DMF) step2->product step2->salt arrow1 Step 1: Deprotonation arrow2 Step 2: SN2 Attack

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is based on established Williamson ether synthesis methodologies for aryl ethers.[2][5][8]

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
PhenolC₆H₆O94.11Starting Material
1-Bromo-2-chloroethaneC₂H₄BrCl143.41Alkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Diethyl Ether(C₂H₅)₂O74.12Extraction Solvent
Deionized WaterH₂O18.02Washing Agent
Brine (Saturated NaCl)NaCl58.44Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

3.2. Reaction Parameters

ParameterValueNotes
Phenol1.0 equiv.Limiting Reagent
1-Bromo-2-chloroethane1.1 equiv.Slight excess to ensure complete reaction.
Potassium Carbonate1.5 equiv.Acts as the base to deprotonate phenol.
SolventDMFA dipolar aprotic solvent is ideal.[1][5]
Temperature90 °CTypical range is 50-100 °C.[3][4][8]
Reaction Time3 - 5 hoursReaction progress should be monitored (e.g., by TLC).[3][8]
Expected Yield50 - 95%Yields vary based on specific conditions and purification.[3]

3.3. Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and N,N-Dimethylformamide (DMF).

  • Addition of Reagent: Begin stirring the mixture and add 1-bromo-2-chloroethane (1.1 equiv.) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and allow it to reflux for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid. The boiling point is reported as 97-98 °C at 15 mmHg.[9]

Visualization of Experimental Workflow

experimental_workflow A 1. Setup Combine Phenol, K₂CO₃, and DMF in a round-bottom flask. B 2. Reagent Addition Add 1-bromo-2-chloroethane to the stirring mixture. A->B C 3. Reaction Heat mixture to 90°C under reflux for 3-5 hours. B->C D 4. Work-up Cool to room temperature and quench with deionized water. C->D E 5. Extraction Extract aqueous layer 3x with diethyl ether. Combine organic layers. D->E F 6. Washing Wash combined organic layers with water and then brine. E->F G 7. Drying & Concentration Dry organic layer with MgSO₄, filter, and evaporate solvent. F->G H 8. Purification Purify crude oil via vacuum distillation. G->H I Final Product This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

Product Specifications: this compound

PropertyValueSource(s)
CAS Number622-86-6[9][10]
Molecular FormulaC₈H₉ClO[9][10]
Molecular Weight156.61 g/mol [9][10]
Boiling Point97-98 °C / 15 mmHg[9]
Density1.129 g/mL at 25 °C[9]
Refractive Index (n20/D)1.534[9]
AppearanceLiquid

Safety and Handling

  • Phenol: Toxic, corrosive, and can cause severe skin burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 1-Bromo-2-chloroethane: Harmful if swallowed or inhaled. It is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant and a known reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: May cause skin and eye irritation.

All experimental procedures should be conducted in a well-ventilated laboratory fume hood by trained personnel, adhering to all institutional safety guidelines.

References

Spectroscopic data (NMR, IR, MS) for (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (2-Chloroethoxy)benzene

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.25m2HAr-H (meta)
7.00 - 6.90m3HAr-H (ortho, para)
4.25t2H-O-CH₂-
3.85t2H-CH₂-Cl

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
158.0Ar C-O
129.5Ar C-H (meta)
121.2Ar C-H (para)
114.6Ar C-H (ortho)
68.5-O-CH₂-
41.7-CH₂-Cl

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3065 - 3040MediumAromatic C-H Stretch
2960 - 2870MediumAliphatic C-H Stretch
1598, 1495StrongAromatic C=C Bending
1245StrongAryl-O Stretch
1040StrongC-O Stretch
750, 690StrongC-Cl Stretch / Aromatic C-H Bending

Sample Phase: Liquid film

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
15833[M+2]⁺ (presence of ³⁷Cl)
156100[M]⁺ (presence of ³⁵Cl)
9480[C₆H₅OH]⁺
7740[C₆H₅]⁺
6350[CH₂CH₂Cl]⁺
5120[C₄H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The solution is then filtered through a pipette with a glass wool plug into a clean 5 mm NMR tube to a height of approximately 4 cm.[2]

  • Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • Data Acquisition : The spectrometer is set to lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to maximize homogeneity. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be required, and the instrument is tuned to the carbon frequency.[1] Standard pulse sequences are used to acquire the spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr).[3][4] The two plates are pressed together to spread the liquid into a thin, uniform layer.[5]

  • Background Spectrum : A background spectrum of the clean salt plates is collected first to be subtracted from the sample spectrum.

  • Data Acquisition : The prepared salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[4] After the measurement, the salt plates are cleaned with a suitable solvent like isopropanol and stored in a desiccator.[5]

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] This stock solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[6] Any particulate matter should be removed by filtration.

  • Ionization : The prepared sample solution is introduced into the mass spectrometer. For a volatile compound like this compound, Electron Ionization (EI) is a common method. In this process, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating the mass spectrum.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Elucidation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups Present IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition MS->MS_Info Structure Final Chemical Structure of this compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for Structural Elucidation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Chloroethoxy)benzene (CAS 622-86-6)

This guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and applications of this compound, a key intermediate in organic synthesis and pharmaceutical development.

Core Properties and Identification

This compound, also known as 2-Phenoxyethyl chloride, is an aromatic ether with the chemical formula C₈H₉ClO. It is characterized by a benzene ring linked to an chloroethoxy group.[1] This structure imparts unique reactivity, making it a valuable building block for more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 622-86-6[3]
Molecular Formula C₈H₉ClO[4]
Molecular Weight 156.61 g/mol [4]
Appearance Colorless to pale yellow liquid or low melting solid[1][5]
Melting Point 28 °C[4][5]
Boiling Point 219.2 ± 13.0 °C at 760 mmHg; 97-98 °C at 15 mmHg[4]
Density 1.129 g/mL at 25 °C
Flash Point 101 °C (213.8 °F) - closed cup
Refractive Index (n20/D) 1.534
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and ether.[1]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[4]
LogP 2.59[4]

Table 2: Identification and Registry Information

IdentifierValueSource(s)
IUPAC Name 1-chloro-2-phenoxyethane[1]
Synonyms 2-Phenoxyethyl chloride, β-Chlorophenetole[1][3]
EC Number 210-757-0
Beilstein Registry Number 971048
PubChem CID 12156[6]
SMILES ClCCOc1ccccc1
InChI Key VQUYNUJARXBNPK-UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the C-O-C ether linkage, C-Cl bond, and the aromatic ring. Key peaks are expected around 1250 cm⁻¹ (asymmetric C-O-C stretch), 1050 cm⁻¹ (symmetric C-O-C stretch), 750-690 cm⁻¹ (C-Cl stretch), and peaks corresponding to aromatic C-H and C=C vibrations.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the benzene ring (typically in the range of 6.8-7.3 ppm). The two methylene groups (-OCH₂CH₂Cl) will appear as two distinct triplets. The protons closer to the oxygen (-OCH₂-) will be downfield (around 4.2 ppm) compared to the protons closer to the chlorine (-CH₂Cl, around 3.8 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons of the ethoxy chain.[2]

Synthesis and Reactivity

This compound is primarily synthesized via the Williamson ether synthesis. Its reactivity is dominated by the chloroethyl group, which readily participates in nucleophilic substitution reactions.

The synthesis involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an electrophilic chloro-alkylating agent.

G Logical Pathway: Williamson Ether Synthesis phenol Phenol phenoxide Sodium Phenoxide (Nucleophile) phenol->phenoxide Deprotonation base Strong Base (e.g., NaOH) base->phenoxide product This compound phenoxide->product SN2 Attack dichloroethane 1,2-Dichloroethane (Electrophile) dichloroethane->product salt NaCl

Caption: Williamson ether synthesis of this compound.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1,2-Dichloroethane (in excess)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol and sodium hydroxide in water to form sodium phenoxide.

  • Addition of Alkylating Agent: Add a significant excess of 1,2-dichloroethane to the flask.

  • Reflux: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash with water to remove unreacted sodium phenoxide and NaOH.

    • Neutralize with dilute HCl.

    • Extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether) using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[8]

G Experimental Workflow: Synthesis & Purification cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve Phenol & NaOH in Water B 2. Add Excess 1,2-Dichloroethane A->B C 3. Reflux Mixture B->C D 4. Cool & Transfer to Separatory Funnel C->D E 5. Wash with Water & Extract with Ether D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Filter & Evaporate Solvent F->G H 8. Vacuum Distillation G->H I Pure Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and its derivatives.[9]

The chloroethoxy side chain is introduced into a precursor molecule, which is then reacted with dimethylamine to form the characteristic aminoethoxy side chain of Tamoxifen. This side chain is essential for its antagonist activity at the estrogen receptor.[1]

The following diagram illustrates the role of this compound as a building block in a multi-step pharmaceutical synthesis.

G Application in Tamoxifen Synthesis cluster_precursors Starting Materials cluster_reaction Core Reaction cluster_final_step Final Conversion propiophenone Propiophenone mcmurry McMurry Coupling Reaction propiophenone->mcmurry benzophenone_deriv 4-(2-Chloroethoxy)benzophenone (Synthesized using this compound) benzophenone_deriv->mcmurry intermediate 1-[4-(2-chloroethoxy)phenyl]- 1,2-diphenylbut-1-ene mcmurry->intermediate amination Amination with Dimethylamine intermediate->amination tamoxifen Tamoxifen amination->tamoxifen

Caption: Use of a this compound derivative in Tamoxifen synthesis.

Safety and Handling

This compound is a combustible liquid and presents several health hazards. Proper safety protocols must be followed during its handling and storage.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Signal Word Warning
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Eyeshields, gloves, N95 type dust mask.
Storage Store in a cool, well-ventilated area away from heat and open flames. Keep container tightly closed.[2]
Incompatibilities Strong oxidizing agents.[2]

Inhalation may cause respiratory irritation and nervous system damage.[2] It is essential to handle this chemical in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment to avoid skin and eye contact.[2]

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2-Chloroethoxy)benzene, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The document details the core starting materials, reaction mechanisms, and experimental protocols, with a focus on quantitative data and reproducible methodologies.

Introduction

This compound, also known as 2-phenoxyethyl chloride, is an aromatic ether with the chemical formula C₈H₉ClO. Its bifunctional nature, possessing both a reactive chloroalkyl group and a stable phenoxy moiety, makes it a versatile building block in organic synthesis. It is notably used in the preparation of tamoxifen derivatives, which are important in cancer therapy, and as a precursor for poly(arylene ether)s, a class of polymers with excellent thermal stability.[1] This guide will explore the two principal and most established methods for its synthesis: the Williamson ether synthesis and the chlorination of 2-phenoxyethanol.

Synthetic Pathways

The synthesis of this compound is primarily achieved through two distinct and reliable chemical transformations. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and laboratory capabilities.

A logical workflow for the synthesis of this compound is presented below, outlining the two main synthetic strategies.

Synthesis_Workflow cluster_0 Williamson Ether Synthesis cluster_1 Chlorination of 2-Phenoxyethanol Phenol Phenol Intermediate_WES Sodium Phenoxide (in situ) Phenol->Intermediate_WES + Base Base Base (e.g., NaOH, K₂CO₃) Base->Intermediate_WES Dihaloalkane Dihaloalkane (e.g., 1,2-Dichloroethane) Product This compound Dihaloalkane->Product PTC Phase-Transfer Catalyst (optional, e.g., TBAB) PTC->Product Intermediate_WES->Product + Dihaloalkane + PTC (optional) Phenoxyethanol 2-Phenoxyethanol Phenoxyethanol->Product + Chlorinating Agent Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, Benzenesulfonyl Chloride) Chlorinating_Agent->Product

Caption: Synthetic strategies for this compound.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the context of this compound synthesis, this involves the reaction of a phenoxide salt with a suitable dihaloalkane.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, phenol is deprotonated by a base, such as sodium hydroxide, to form the sodium phenoxide salt. The resulting phenoxide ion, a potent nucleophile, then attacks one of the electrophilic carbon atoms of the dihaloalkane (e.g., 1,2-dichloroethane), displacing a chloride ion and forming the ether linkage.

WES_Mechanism Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH - H₂O NaOH NaOH NaOH->Phenoxide Product This compound Phenoxide->Product Sɴ2 Attack Dichloroethane 1,2-Dichloroethane Dichloroethane->Product NaCl NaCl

Caption: Williamson ether synthesis of this compound.

Starting Materials and Reaction Conditions

The key starting materials for this synthesis are phenol, a base, and a dihaloalkane. The reaction conditions can be varied to optimize the yield and purity of the product. A modern approach involves the use of phase-transfer catalysis (PTC) under microwave irradiation, which has been shown to significantly enhance reaction rates and yields.

ParameterConventional MethodMicrowave-Assisted PTC
Phenolic Compound PhenolPhenol
Base Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH)
Alkylating Agent 1,2-Dichloroethane1,2-Dichloroethane
Catalyst NoneTetrabutylammonium bromide (TBAB)
Solvent Water or organic solventSolvent-free
Temperature Reflux160°C
Reaction Time Several hoursMinutes
Yield Moderate to good89-95%[1]
Experimental Protocol: Microwave-Assisted Phase-Transfer Catalysis

This protocol is based on the efficient synthesis of aryl ethers using microwave irradiation and phase-transfer catalysis.[1]

  • Reactant Preparation: In a suitable microwave reactor vessel, combine phenol, sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Addition of Alkylating Agent: Add 1,2-dichloroethane to the mixture.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a power of 600 W, maintaining the temperature at 160°C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Method 2: Chlorination of 2-Phenoxyethanol

An alternative and widely used method for the synthesis of this compound is the chlorination of 2-phenoxyethanol. This method involves the substitution of the hydroxyl group of 2-phenoxyethanol with a chlorine atom using a suitable chlorinating agent.

Reaction Mechanism

The mechanism of chlorination depends on the reagent used. With thionyl chloride (SOCl₂), the alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate then undergoes an internal nucleophilic substitution (SNi) where the chloride attacks the carbon atom, leading to the formation of the alkyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. The use of a base like pyridine can alter the mechanism to a standard SN2 reaction with inversion of configuration. With benzenesulfonyl chloride, the reaction proceeds through the formation of a sulfonate ester intermediate, which is then displaced by a chloride ion.

Chlorination_Mechanism Phenoxyethanol 2-Phenoxyethanol Intermediate Chlorosulfite Ester Intermediate Phenoxyethanol->Intermediate + SOCl₂ SOCl2 SOCl₂ SOCl2->Intermediate Product This compound Intermediate->Product Sɴi or Sɴ2 Byproducts SO₂ + HCl

Caption: Chlorination of 2-phenoxyethanol using thionyl chloride.

Starting Materials and Reaction Conditions

The primary starting material for this route is 2-phenoxyethanol. A variety of chlorinating agents can be employed, with thionyl chloride and benzenesulfonyl chloride being common choices.

ParameterThionyl Chloride MethodBenzenesulfonyl Chloride Method
Starting Alcohol 2-Phenoxyethanol2-Phenoxyethanol
Chlorinating Agent Thionyl Chloride (SOCl₂)Benzenesulfonyl Chloride (PhSO₂Cl)
Solvent/Base Pyridine, BenzeneN-Methylpyrrolidone (NMP)
Temperature 80°C100°C
Reaction Time 4 hours30 minutes
Yield Varies96.8%
Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a general procedure for the chlorination of alcohols using thionyl chloride in the presence of pyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-phenoxyethanol in a suitable solvent such as benzene.

  • Addition of Base: Add pyridine to the solution.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride to the reaction mixture. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to 80°C and maintain for 4 hours.

  • Work-up: After cooling, cautiously quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplets for the methylene protons of the chloroethoxy group.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the two aliphatic carbons of the chloroethoxy chain.
IR Spectroscopy The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C bonds.
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (156.61 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Williamson ether synthesis and the chlorination of 2-phenoxyethanol. The Williamson ether synthesis, particularly when enhanced with microwave-assisted phase-transfer catalysis, offers a rapid and high-yielding method. The chlorination of 2-phenoxyethanol provides a reliable alternative, with high yields reported using benzenesulfonyl chloride. The selection of the most appropriate synthetic strategy will be dictated by factors such as the availability of starting materials, reaction scale, and the desired level of process efficiency. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Reaction Mechanism of Phenol with 2-Chloroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between phenol and 2-chloroethanol, a cornerstone reaction in organic synthesis for the production of 2-phenoxyethanol. This document details the underlying chemical principles, provides quantitative data, outlines experimental protocols, and discusses the relevance of the product in pharmaceutical and scientific applications.

Executive Summary

The reaction of phenol with 2-chloroethanol is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In a basic medium, phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming 2-phenoxyethanol. The efficiency of this reaction is influenced by factors such as the choice of base, solvent, and temperature. The primary product, 2-phenoxyethanol, is a valuable compound with significant applications as a preservative in pharmaceutical and cosmetic formulations due to its broad-spectrum antimicrobial activity.[1][2][3] This guide will serve as a detailed resource for understanding and implementing this important chemical transformation.

Core Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 2-phenoxyethanol from phenol and 2-chloroethanol is a classic illustration of the Williamson ether synthesis, first developed by Alexander Williamson in 1850.[4][5] The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism, which involves two key steps.[4][6]

Step 1: Deprotonation of Phenol

Phenol is a weak acid and must first be converted to its conjugate base, the phenoxide ion, to become a potent nucleophile.[7] This is achieved by treating phenol with a suitable base. Common bases used for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[1][8] The phenoxide ion is a significantly stronger nucleophile than phenol itself.

Step 2: Nucleophilic Attack and Displacement

The generated phenoxide ion then acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloroethanol. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral.[4][5] In a concerted step, the carbon-oxygen bond is formed as the carbon-chlorine bond is broken, and the chloride ion is displaced as the leaving group.[5]

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O C₆H₅O⁻Na⁺ + ClCH₂CH₂OH → C₆H₅OCH₂CH₂OH + NaCl

Below is a diagram illustrating the step-by-step reaction mechanism.

ReactionMechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack phenol Phenol (C₆H₅OH) naoh + NaOH phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) water + H₂O phenoxide_ion Phenoxide Ion chloroethanol 2-Chloroethanol phenoxide_ion->chloroethanol attacks phenoxide_ion:e->chloroethanol:w SN2 Reaction transition_state Transition State chloroethanol->transition_state product 2-Phenoxyethanol transition_state->product nacl + NaCl

Figure 1: Reaction mechanism of phenol with 2-chloroethanol.

Quantitative Data and Reaction Conditions

The yield and purity of 2-phenoxyethanol are highly dependent on the reaction conditions. Below is a summary of quantitative data from various experimental setups.

Phenol DerivativeAlkylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol2-Chloroethanol30% NaOHWater100-110-98[9]
Sodium Phenolate Trihydrate2-ChloroethanolNoneWater70582[10]
Sodium Phenolate Trihydrate2-BromoethanolNoneWater70681[10][11]
Sodium Phenolate Trihydrate2-IodoethanolNoneWater70779[11]
Phenol2-ChloroethanolK₂CO₃MethanolRoom Temp5-2460-99[11]
PhenolEthylene CarbonatePotassium FluorideNone1602.599 (conversion)[1]

Key Observations:

  • The reaction can be carried out in an aqueous medium using a strong base like sodium hydroxide, leading to high yields.[9]

  • The use of pre-formed sodium phenolate in water also provides good yields.[10]

  • The reactivity of the 2-haloethanol follows the expected trend for SN2 reactions: I > Br > Cl, although the differences in yield are not substantial under these specific conditions.[10][11]

  • Milder conditions, such as using potassium carbonate in methanol at room temperature, can also be effective.[11]

  • Alternative "green chemistry" approaches, such as using ethylene carbonate at high temperatures, can achieve high conversion rates.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of 2-phenoxyethanol.

Protocol 1: Synthesis using Sodium Phenolate Trihydrate

This protocol is adapted from a patented method for producing high-purity phenoxyethanol.[10][12]

Materials:

  • Sodium Phenolate Trihydrate (33.0 g)

  • 2-Chloroethanol (15.6 g)

  • Deionized Water (98.7 g total)

  • Methylene Chloride (for extraction)

  • 5% Aqueous Sodium Hydroxide Solution (for washing)

Procedure:

  • Dissolve 33.0 g of sodium phenolate trihydrate in 85.8 g of water with stirring.

  • Separately, prepare a solution of 15.6 g of 2-chloroethanol in 12.9 g of water.

  • Heat the aqueous solution of sodium phenolate trihydrate to 70°C.

  • Add the aqueous solution of 2-chloroethanol dropwise to the heated phenolate solution over a period of 1 hour, while maintaining the temperature at 70°C.

  • Continue the reaction for 5 hours at 70°C.

  • Allow the reaction mixture to cool to room temperature.

  • Extract the product with methylene chloride to form an organic phase.

  • Wash the organic phase twice with a 5% aqueous solution of sodium hydroxide.

  • Distill off the methylene chloride.

  • Fractionally distill the crude product under reduced pressure, collecting the fraction boiling between 95°C and 120°C. This step is crucial for removing the byproduct 2-(2-phenoxyethoxy)ethanol.[12]

Protocol 2: Purification of Industrial Grade 2-Phenoxyethanol

This protocol describes a method for purifying industrial-grade 2-phenoxyethanol to high purity.[13]

Materials:

  • Industrial Grade 2-Phenoxyethanol (10.0 g)

  • n-Hexane (90 ml)

  • Ethyl Acetate (10 ml)

  • 5% Aqueous Sodium Hydroxide Solution (30 ml)

  • Ice-cold n-Hexane (for rinsing)

Procedure:

  • In a 250 ml reaction bottle, dissolve 10.0 g of industrial 2-phenoxyethanol in 90 ml of n-hexane and 10 ml of ethyl acetate with stirring.

  • Add 30 ml of 5% aqueous sodium hydroxide solution and stir at room temperature for 0.5-1 hour.

  • Transfer the solution to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and cool it to between -20°C and -15°C with stirring.

  • Continue stirring at this temperature for at least 4 hours to induce crystallization.

  • Filter the crystalline product.

  • Rinse the filter cake with ice-cold n-hexane.

  • Dry the purified 2-phenoxyethanol. This method can yield a product with a GC purity of 99.91%.[13]

Side Reactions and Byproducts

The primary side reaction in the synthesis of 2-phenoxyethanol is the further reaction of the product with another molecule of the alkoxide of 2-chloroethanol, or with unreacted 2-chloroethanol under basic conditions. This leads to the formation of polyethoxylated byproducts, with the most common being 2-(2-phenoxyethoxy)ethanol .[12][14] The formation of this and other higher-order ethers can be minimized by controlling the stoichiometry of the reactants and the reaction conditions. Purification methods such as fractional distillation are effective in removing these high-boiling impurities.[12]

Applications in Drug Development and Research

2-Phenoxyethanol is a widely used excipient in the pharmaceutical and cosmetic industries, primarily valued for its properties as a preservative.[1][2][3]

  • Antimicrobial Preservative: It has a broad spectrum of activity against bacteria (both Gram-positive and Gram-negative) and yeasts.[15] This makes it an effective preservative in a wide range of formulations, including vaccines, topical creams, and ophthalmic solutions, preventing microbial contamination and extending shelf life.[2][6]

  • Solvent and Fixative: Due to its chemical properties, it can also function as a solvent for other substances and as a fixative in fragrances.[1][3]

The antimicrobial mechanism of 2-phenoxyethanol is understood to involve the disruption of microbial cell membranes, leading to the leakage of essential cellular components and ultimately cell death.[4] It can also interfere with key metabolic enzymes within the microbes.[4]

Below is a workflow diagram illustrating the synthesis and purification of 2-phenoxyethanol for use in pharmaceutical applications.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_application Application reactants Phenol + 2-Chloroethanol + Base (e.g., NaOH) reaction_vessel Reaction at Elevated Temperature (e.g., 70-110°C) reactants->reaction_vessel Williamson Ether Synthesis extraction Solvent Extraction (e.g., Methylene Chloride) reaction_vessel->extraction Crude Product washing Alkaline Wash (e.g., 5% NaOH) extraction->washing distillation Fractional Distillation (under reduced pressure) washing->distillation gc Gas Chromatography (GC) (Purity Assay) distillation->gc Purified 2-Phenoxyethanol spectroscopy Spectroscopy (IR, NMR) (Structural Confirmation) distillation->spectroscopy impurity_analysis Impurity Profiling (<0.1% Phenol, <0.1% 2-(2-phenoxyethoxy)ethanol) gc->impurity_analysis formulation Formulation as a Preservative in Pharmaceutical Products impurity_analysis->formulation Meets Pharmacopoeia Requirements

Figure 2: Experimental workflow for the synthesis and purification of pharmaceutical-grade 2-phenoxyethanol.

Conclusion

The reaction of phenol with 2-chloroethanol via the Williamson ether synthesis is a fundamental and efficient method for producing 2-phenoxyethanol. A thorough understanding of the SN2 mechanism, the influence of reaction conditions on yield and purity, and appropriate purification techniques are essential for obtaining a high-quality product. For researchers and professionals in drug development, 2-phenoxyethanol serves as a critical preservative, ensuring the safety and stability of a wide array of pharmaceutical and cosmetic products. This guide provides the necessary technical details to understand and apply this important chemical reaction in a scientific and industrial context.

References

An In-depth Technical Guide to the Solubility of (2-Chloroethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloroethoxy)benzene. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. This includes detailed methodologies for established protocols and contextual information relevant to its application in organic synthesis and drug development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 622-86-6[1]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.129 g/mL at 25 °C
Boiling Point 97-98 °C at 15 mmHg
Melting Point 23-25 °C[2]
Refractive Index (n20/D) 1.534

Qualitative Solubility

This compound is a non-polar to weakly polar molecule, characterized by its benzene ring and ether linkage. Following the principle of "like dissolves like," it is expected to be miscible with a range of common organic solvents. Qualitative assessments from available literature confirm this, while also noting its poor solubility in water.

Solvent TypeSolubilityReference(s)
Polar Protic (e.g., Ethanol) Soluble[2]
Polar Aprotic (e.g., Ether) Soluble[2]
Aqueous (e.g., Water) Low Solubility[2]

Experimental Protocols for Quantitative Solubility Determination

The absence of published quantitative data necessitates experimental determination. Two common and reliable methods, Gravimetric Analysis and UV-Visible Spectroscopy, are detailed below.

Gravimetric Method

This classic method directly measures the mass of the solute that can be dissolved in a given volume of solvent to create a saturated solution. It is a straightforward and accurate technique when the solute is non-volatile.

Methodology:

  • Preparation of Saturated Solution:

    • In a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent (e.g., ethanol, acetone, ethyl acetate).

    • To each vial, add an excess amount of this compound.

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient equilibration period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved this compound at the bottom of the vials confirms that the solutions are saturated.

  • Sample Collection:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to let the excess solute settle.

    • Carefully withdraw a precise aliquot (e.g., 2.0 mL) from the clear supernatant of each vial using a calibrated pipette. Ensure no undissolved material is transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the aliquot into a pre-weighed, dry evaporating dish (W₁).

    • Weigh the evaporating dish containing the solution (W₂).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of this compound to avoid loss of the solute.

    • Once the solvent has evaporated, place the dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it to determine the final mass of the dish plus the dissolved solute (W₃).

  • Calculation of Solubility:

    • Mass of the dissolved solute (m_solute) = W₃ - W₁

    • Mass of the solvent (m_solvent) = W₂ - W₃

    • Solubility is typically expressed in g/100 g of solvent:

      • Solubility = (m_solute / m_solvent) * 100

UV-Visible Spectroscopic Method

This method is particularly suitable for aromatic compounds like this compound, which possess a chromophore (the benzene ring) that absorbs UV light. It is a sensitive method that requires smaller sample volumes.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the chosen organic solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

    • Using a UV-Visible spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 3.1, Step 1).

    • After equilibration, withdraw a small, precise aliquot from the supernatant.

    • Perform a significant, known dilution of this aliquot with the same solvent to bring its concentration into the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The general process for determining the solubility of this compound can be visualized as follows.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_solute Excess this compound mix Mix & Equilibrate (Constant Temperature) prep_solute->mix prep_solvent Known Volume of Organic Solvent prep_solvent->mix saturated Saturated Solution (Supernatant) mix->saturated aliquot Withdraw Precise Aliquot saturated->aliquot gravimetric Gravimetric Method: Evaporate & Weigh Residue aliquot->gravimetric spectroscopic Spectroscopic Method: Dilute & Measure Absorbance aliquot->spectroscopic calc_grav Calculate Solubility (g / 100g solvent) gravimetric->calc_grav calc_spec Calculate Solubility (mol/L or g/L) spectroscopic->calc_spec

General workflow for solubility determination.

Synthesis of this compound

For researchers who may need to prepare this compound, a common synthetic route involves the Williamson ether synthesis from phenol and 2-chloroethanol, catalyzed by a base.[2]

Reaction: Phenol + 2-Chloroethanol → this compound

Procedure:

  • Dissolve phenol in an appropriate organic solvent such as N,N-dimethylformamide (DMF).[2]

  • Add a suitable base, like potassium carbonate or sodium hydroxide, and stir to form the phenoxide ion.[2]

  • Slowly add 2-chloroethanol to the reaction mixture.[2]

  • Maintain the reaction at a controlled temperature (e.g., 50-80 °C) for several hours.[2]

  • After the reaction is complete, purify the product using standard techniques such as vacuum distillation or column chromatography to obtain pure this compound.[2]

G phenol Phenol react Reaction (50-80 °C) phenol->react chloroethanol 2-Chloroethanol chloroethanol->react base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) base->react purify Purification (Distillation or Chromatography) react->purify product This compound purify->product

Workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways

A notable example is its application in the synthesis of pseudo-symmetrical tamoxifen derivatives. Tamoxifen is a well-known selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA. In breast tissue, this binding blocks the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes that are critical for tumor cell proliferation.

The diagram below illustrates a simplified overview of the Tamoxifen signaling pathway, representing the type of biological system where a derivative of this compound would be active.

G cluster_cell Tumor Cell cluster_nucleus Nucleus Tamoxifen Tamoxifen ER Estrogen Receptor (ER) (Cytoplasm) Tamoxifen->ER Binds Complex_Nuc Tamoxifen-ER Complex ER->Complex_Nuc Translocates ERE Estrogen Response Element (ERE) on DNA Complex_Nuc->ERE Binds Gene Target Genes (e.g., for proliferation) ERE->Gene Blocks Transcription

Simplified Tamoxifen signaling pathway.

References

In-Depth Technical Guide to the Physicochemical Properties of β-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chlorophenetole, also known as 2-phenoxyethyl chloride, is an organic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. Its chemical structure consists of a phenoxy group attached to an ethyl chloride moiety. A notable application of β-chlorophenetole is in the synthesis of the antidepressant drug Nefazodone, where it serves as a precursor to a key triazolone intermediate. This guide provides a comprehensive overview of the boiling and melting points of β-chlorophenetole, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Nefazodone.

Physicochemical Data of β-Chlorophenetole

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for β-chlorophenetole.

Physical PropertyValueConditions
Melting Point 24 - 28 °C-
Boiling Point 220 °CAtmospheric Pressure (estimated)
97 - 98 °C15 mm Hg

Note: The significant difference in boiling points is attributed to the pressure at which the measurement was taken. It is essential to consider the experimental conditions when comparing such values.

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of organic compounds like β-chlorophenetole.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of β-chlorophenetole is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube are then immersed in the heating medium within the Thiele tube.

  • Heating: The Thiele tube is heated gently and slowly at the side arm. The design of the tube allows for the circulation of the heating medium, ensuring a uniform temperature distribution. The heating rate should be controlled to approximately 1-2 °C per minute as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, aluminum block, or water bath)

  • Beaker

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of liquid β-chlorophenetole is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned adjacent to the test tube. This assembly is then immersed in a heating bath (e.g., a beaker of water or oil).

  • Heating: The heating bath is heated gently and uniformly. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance. At this point, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Synthesis of Nefazodone: A Workflow Involving a β-Chlorophenetole Derivative

β-Chlorophenetole is a key building block in the synthesis of the antidepressant Nefazodone. The following diagram illustrates a plausible synthetic pathway where a derivative of β-chlorophenetole is used to form a crucial intermediate.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Synthesis of Nefazodone A 2-Phenoxyethanol B β-Chlorophenetole (2-Phenoxyethyl chloride) A->B Chlorination F 5-Ethyl-4-(2-phenoxyethyl)- 1,2,4-triazol-3(2H)-one (Key Intermediate) B->F Alkylation C Propionyl Hydrazine E Intermediate Hydrazide C->E Acylation D Ethyl Chloroformate D->E E->F Cyclization J Nefazodone F->J Coupling G 1-(3-Chlorophenyl)piperazine I 1-(3-Chloropropyl)-4- (3-chlorophenyl)piperazine G->I Alkylation H 1,3-Dihalopropane (e.g., 1-bromo-3-chloropropane) H->I I->J

Health and Safety Data for (2-Chloroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for (2-Chloroethoxy)benzene (CAS No. 622-86-6). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound. Due to the limited availability of specific quantitative toxicological data for this compound, a read-across approach has been employed, incorporating data from the structurally similar compound 2-phenoxyethanol to provide a more complete toxicological profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various conditions and for implementing appropriate safety measures.

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Colorless liquid
Boiling Point 97-98 °C at 15 mmHg
Melting Point 23-25 °C
Density 1.129 g/mL at 25 °C
Flash Point 101 °C (closed cup)[1][2]
Refractive Index n20/D 1.534[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]
Flammable LiquidsCategory 4H227: Combustible liquid

Signal Word: Warning[1]

A logical workflow for hazard identification and communication is depicted in the following diagram.

Hazard_Communication cluster_ID Hazard Identification cluster_Comm Hazard Communication cluster_User User Action Chem This compound GHS GHS Classification - Skin Irrit. 2 - Eye Irrit. 2A - STOT SE 3 - Flam. Liq. 4 Chem->GHS Evaluate Label Label Elements - Signal Word: Warning - Hazard Statements - Precautionary Statements GHS->Label SDS Safety Data Sheet (SDS) Label->SDS Details in Read Read Label & SDS SDS->Read Implement Implement Safety Precautions Read->Implement

Caption: Hazard Identification and Communication Workflow.

Toxicological Data

Acute Toxicity Data for 2-Phenoxyethanol (CAS No. 122-99-6)

Route of ExposureSpeciesValueReference
Oral LD50Rat1260 - 1840 mg/kg[2][3]
Dermal LD50Rat> 2000 - 14422 mg/kg[2][3]
Dermal LD50Rabbit> 2214 mg/kg[4]
Inhalation LC50Rat> 1000 mg/m³ (6 h)[2]

Experimental Protocols

The GHS classifications for skin and eye irritation are based on standardized experimental protocols, typically following OECD guidelines. The general methodologies for these tests are described below.

Skin Irritation Test (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.

  • Test System: A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated with the test substance for a defined period (e.g., 60 minutes).

    • Following exposure, the substance is removed by washing.

    • The tissue is then incubated for a further recovery period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is determined by measuring the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is quantified spectrophotometrically.

  • Classification: A substance is identified as a skin irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to a negative control.

Eye Irritation Test (Based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify substances that do not require classification for eye irritation or serious eye damage.

  • Test System: An RhCE model that simulates the properties of the human corneal epithelium.

  • Procedure:

    • The test substance is applied to the apical surface of the RhCE tissue.

    • The tissue is incubated for a specified duration.

    • After exposure, the substance is rinsed from the tissue surface.

  • Endpoint Measurement: Similar to the skin irritation test, cell viability is assessed using a quantitative method like the MTT assay.

  • Classification: A substance is classified as a non-irritant if the cell viability remains above a certain threshold (e.g., > 60%). Substances that cause a decrease in viability below this threshold would require further testing to determine the extent of irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling Procedures cluster_Storage Storage cluster_Emergency Emergency Response RiskAssess Conduct Risk Assessment SelectPPE Select Appropriate PPE - Safety Goggles - Chemical-resistant Gloves - Lab Coat RiskAssess->SelectPPE Ventilation Work in a well-ventilated area (e.g., fume hood) SelectPPE->Ventilation Wear PPE AvoidContact Avoid contact with skin, eyes, and clothing Ventilation->AvoidContact Store Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents) Ventilation->Store After use Spill Spill Response Ventilation->Spill In case of spill NoIngest Do not eat, drink, or smoke AvoidContact->NoIngest FirstAid First Aid AvoidContact->FirstAid In case of exposure Container Keep container tightly closed Store->Container

Caption: Safe Handling and Storage Workflow.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection:

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride.

This guide is intended to provide essential health and safety information for this compound. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tamoxifen Derivatives Using (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-chloroethoxy)benzene in the synthesis of tamoxifen and its derivatives. The following sections detail the synthetic route, experimental protocols, and relevant biological pathways.

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action involves competitive binding to the estrogen receptor, thereby antagonizing the proliferative effects of estrogen in breast tissue. The synthesis of tamoxifen and its analogs often involves the introduction of a dimethylaminoethoxy side chain. A key intermediate in several synthetic strategies is this compound, which serves as a precursor to this essential pharmacophore. This document outlines a reliable method for the synthesis of a key tamoxifen intermediate using this compound.

Synthetic Pathway Overview

The synthesis of tamoxifen derivatives using this compound typically involves a multi-step process. A common strategy is the reaction of a substituted benzophenone with an organometallic reagent, followed by the introduction of the characteristic side chain. An alternative and efficient method involves the initial preparation of a benzophenone derivative already containing the chloroethoxy group. This intermediate is then subjected to a coupling reaction, followed by amination to yield the final tamoxifen analog.

A key two-step synthesis has been described that begins with the preparation of 4-(2-chloroethoxy)benzophenone, which is then used in a McMurry coupling reaction to form the triarylethylene core of tamoxifen. The final step involves the reaction of the chloroethoxy intermediate with dimethylamine to furnish tamoxifen.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 4-(2-chloroethoxy)benzophenone, a crucial intermediate in one of the synthetic routes to tamoxifen.

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)Reference
4-Hydroxybenzophenone1,2-Dichloroethane4-(2-Chloroethoxy)benzophenone8877-78[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chloroethoxy)benzophenone

This protocol details the synthesis of the key intermediate, 4-(2-chloroethoxy)benzophenone, from 4-hydroxybenzophenone.[1]

Materials:

  • 4-Hydroxybenzophenone (19.8 g)

  • Benzyl tri-n-butylammonium bromide (3.6 g)

  • Sodium hydroxide (8.0 g)

  • Water (75 ml)

  • 1,2-Dichloroethane (75 ml)

  • Ethanol

  • Magnesium sulfate

Procedure:

  • Combine 4-hydroxybenzophenone, benzyl tri-n-butylammonium bromide, sodium hydroxide, water, and 1,2-dichloroethane in a suitable reaction vessel.

  • Stir the mixture vigorously and heat to reflux for 18 hours.

  • Cool the mixture to room temperature.

  • Separate and remove the upper aqueous layer.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under reduced pressure (in vacuo) to yield a red oil.

  • Crystallize the resulting oil from an ethanol/water mixture to obtain 4-(2-chloroethoxy)benzophenone.

Expected Outcome:

The procedure is expected to yield 22.8 g (88%) of 4-(2-chloroethoxy)benzophenone with a melting point of 77-78°C.[1]

Protocol 2: Synthesis of Tamoxifen from 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene

This protocol describes the final amination step to produce tamoxifen from its chloroethoxy precursor.[1]

Materials:

  • 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene

  • Dimethylamine

Procedure:

  • Place 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene and dimethylamine in a sealed reaction vessel.

  • Heat the mixture to a temperature between 60°C and 100°C (preferably 70-90°C).

  • After the reaction is complete, the product can be purified by crystallization, absorption on solids, or chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of a tamoxifen precursor using this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(2-Chloroethoxy)benzophenone cluster_step2 Step 2: McMurry Coupling cluster_step3 Step 3: Amination A 4-Hydroxybenzophenone C 4-(2-Chloroethoxy)benzophenone A->C NaOH, Phase Transfer Catalyst Reflux, 18h B 1,2-Dichloroethane B->C D 4-(2-Chloroethoxy)benzophenone F 1-[4-(2-chloroethoxy)phenyl]- 1,2-diphenylbut-1-ene D->F TiCl3 or TiCl4, Reducing Agent E Propiophenone E->F G 1-[4-(2-chloroethoxy)phenyl]- 1,2-diphenylbut-1-ene I Tamoxifen G->I Heat, Sealed Vessel H Dimethylamine H->I

Caption: Synthetic route to Tamoxifen.

Tamoxifen Signaling Pathway

The diagram below outlines the mechanism of action of tamoxifen, highlighting its interaction with the estrogen receptor and downstream signaling pathways.

TamoxifenSignaling cluster_cell Breast Cancer Cell cluster_nucleus Nucleus cluster_resistance Resistance Pathways Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds competitively ER_Estrogen ER-Estrogen Complex ER_Tamoxifen ER-Tamoxifen Complex Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (ERE) on DNA GeneTranscription Gene Transcription ERE->GeneTranscription Activates ERE->GeneTranscription Inhibits CoRepressors Co-repressors (e.g., NCoR, SMRT) CoRepressors->ERE Binds to CoActivators Co-activators CoActivators->ERE Binds to Proliferation Cell Proliferation (Cancer Growth) GeneTranscription->Proliferation Leads to Apoptosis Apoptosis (Cell Death) GeneTranscription->Apoptosis Inhibition leads to ER_Estrogen->CoActivators Recruits ER_Tamoxifen->CoRepressors Recruits GF_Signal Growth Factor Signaling (e.g., EGFR, HER2) PI3K_AKT PI3K/AKT/mTOR Pathway GF_Signal->PI3K_AKT Activates MAPK MAPK Pathway GF_Signal->MAPK Activates PI3K_AKT->ER Phosphorylates & Activates (Ligand-Independent) PI3K_AKT->Proliferation Promotes MAPK->ER Phosphorylates & Activates (Ligand-Independent)

Caption: Tamoxifen's mechanism of action.

References

Application of (2-Chloroethoxy)benzene in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloroethoxy)benzene , also known as 2-phenoxyethyl chloride, is an aromatic compound featuring a reactive chloroethyl group attached to a phenoxy moiety. While not a conventional high-volume monomer, its unique structure presents opportunities in specialized polymer synthesis, particularly in the formation of poly(arylene ether)s and for the modification of existing polymers. The presence of the reactive chlorine atom allows for its incorporation into polymer backbones through nucleophilic substitution reactions, offering a route to materials with tailored thermal and mechanical properties.

This document provides detailed application notes and a representative experimental protocol for the use of (2--Chloroethoxy)benzene in polymer chemistry, aimed at researchers, scientists, and professionals in drug development and materials science.

Application Notes

This compound can serve as a valuable building block in polymer synthesis, primarily through mechanisms that leverage its reactive chloride. The principal application lies in the synthesis of poly(arylene ether)s via a nucleophilic aromatic substitution reaction, a variant of the well-known Williamson ether synthesis.[1][2][3][4][5] In this context, this compound can react with a bisphenolic comonomer in the presence of a base to form the corresponding polyether. The resulting polymers would incorporate the flexible phenoxyethyl side group, which can influence properties such as solubility, glass transition temperature, and processability.

Beyond its role as a monomer, this compound can also be utilized as a modifying agent for polymers bearing nucleophilic functional groups, such as hydroxyl or amine moieties. This allows for the introduction of the phenoxyethyl group as a side chain, which can alter the surface properties, hydrophilicity, and biocompatibility of the parent polymer.

While direct and extensive literature on the polymerization of this compound is limited, its structural similarity to other reactive monomers used in polyether synthesis suggests its utility in creating novel polymer architectures. Researchers can explore its copolymerization with various bisphenols to fine-tune the properties of the resulting poly(arylene ether)s for specific applications, including specialty plastics, high-performance films, and matrices for controlled-release formulations.

Experimental Protocols

The following is a representative protocol for the synthesis of a poly(arylene ether) from this compound and Bisphenol A. This protocol is based on established methods for Williamson ether polycondensation and should be adapted and optimized by the researcher based on specific experimental goals and available equipment.

Objective: To synthesize a poly(arylene ether) by the nucleophilic substitution polycondensation of this compound with Bisphenol A.

Materials
  • This compound (Monomer)

  • Bisphenol A (Comonomer)

  • Potassium carbonate (K₂CO₃), anhydrous (Base)

  • N,N-Dimethylacetamide (DMAc), anhydrous (Solvent)

  • Toluene, anhydrous (Azeotroping agent)

  • Methanol (Non-solvent for precipitation)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser, nitrogen inlet, mechanical stirrer)

Experimental Setup and Procedure

1. Reaction Setup:

  • A three-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

  • The system is flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

2. Charging of Reagents:

  • Equimolar amounts of this compound and Bisphenol A are added to the reaction flask.

  • Anhydrous potassium carbonate is added in a slight molar excess (e.g., 1.1 to 1.5 moles per mole of Bisphenol A).

  • Anhydrous N,N-Dimethylacetamide (DMAc) and toluene are added as the reaction solvent and azeotroping agent, respectively. The total solvent volume should be sufficient to achieve a monomer concentration of approximately 20-30% (w/v).

3. Azeotropic Dehydration:

  • The reaction mixture is heated to reflux (typically around 140-150 °C) with vigorous stirring.

  • The water generated from the reaction between the bisphenol and the base, as well as any residual moisture, is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • This step is typically carried out for 2-4 hours or until no more water is collected.

4. Polymerization:

  • After dehydration, the toluene is carefully distilled off from the reaction mixture, allowing the temperature to rise to the desired polymerization temperature (typically 160-180 °C).

  • The polymerization is allowed to proceed at this temperature under a continuous nitrogen purge for 8-24 hours. The progress of the reaction can be monitored by the increase in viscosity of the reaction mixture.

5. Polymer Isolation and Purification:

  • After the desired polymerization time, the reaction mixture is cooled to room temperature.

  • The viscous polymer solution is diluted with additional DMAc if necessary and then slowly poured into a large excess of vigorously stirred methanol to precipitate the polymer.

  • The precipitated polymer is collected by filtration and washed several times with methanol to remove unreacted monomers, oligomers, and salts.

  • To further purify the polymer, it can be redissolved in a suitable solvent (e.g., chloroform or DMAc), and the precipitation process can be repeated.

  • The final polymer product is dried in a vacuum oven at 60-80 °C until a constant weight is achieved.

Data Presentation

Table 1: Representative Stoichiometry for Poly(arylene ether) Synthesis

ReagentMolar Mass ( g/mol )MolesMass (g)Role
This compound156.611.0156.61Monomer
Bisphenol A228.291.0228.29Comonomer
Potassium Carbonate138.211.2165.85Base
DMAc--VariesSolvent
Toluene--VariesAzeotroping Agent

Note: The masses are calculated for a 1:1 molar ratio of the monomers. The amount of base and solvents should be optimized for the specific reaction scale.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification setup 1. Assemble and dry three-neck flask with stirrer, condenser, and N2 inlet charge 2. Charge flask with This compound, Bisphenol A, K2CO3, DMAc, and Toluene setup->charge dehydrate 3. Azeotropic dehydration at reflux (140-150 °C) charge->dehydrate polymerize 4. Distill off toluene and polymerize at 160-180 °C dehydrate->polymerize cool 5. Cool reaction mixture polymerize->cool precipitate 6. Precipitate polymer in methanol cool->precipitate wash 7. Filter and wash with methanol precipitate->wash dry 8. Dry polymer in vacuum oven wash->dry final_product final_product dry->final_product Final Polymer

Caption: Workflow for the synthesis of poly(arylene ether) from this compound.

Proposed Polymerization Reaction

Caption: Proposed polycondensation of this compound and Bisphenol A.

References

(2-Chloroethoxy)benzene: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloroethoxy)benzene serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloroethyl group and a phenoxy moiety, allows for its incorporation into complex molecular architectures through various synthetic strategies. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of prominent pharmaceutical agents, including the selective estrogen receptor modulator (SERM) Tamoxifen and intermediates for the antiseptic agent Benzethonium Chloride.

Application in Tamoxifen Synthesis

This compound is a crucial starting material for the synthesis of Tamoxifen, a widely used drug in the treatment and prevention of breast cancer. The primary route involves the preparation of an intermediate, 4-(2-chloroethoxy)benzophenone, followed by a McMurry coupling reaction and subsequent amination.

Synthesis of 4-(2-chloroethoxy)benzophenone

This intermediate is synthesized via a phase-transfer catalyzed etherification of 4-hydroxybenzophenone with 1,2-dichloroethane or by Williamson ether synthesis.

Table 1: Synthesis of 4-(2-chloroethoxy)benzophenone - Reaction Parameters and Yields

ParameterMethod 1Method 2
Starting Materials 4-Hydroxybenzophenone, 1,2-dichloroethane, Sodium hydroxide, Benzyl tri-n-butylammonium bromide4-Hydroxybenzophenone, 1-bromo-2-chloroethane, Sodium ethoxide
Solvent WaterToluene
Reaction Time 18 hoursNot Specified
Temperature RefluxNot Specified
Yield 88%[1]73%[1]
Purity Not SpecifiedNot Specified
Product m.p. 77-78 °C[1]78 °C[1]

Experimental Protocol: Synthesis of 4-(2-chloroethoxy)benzophenone (Method 1) [1]

  • A mixture of 4-hydroxybenzophenone (19.8 g), benzyl tri-n-butylammonium bromide (3.6 g), sodium hydroxide (8.0 g), water (75 ml), and 1,2-dichloroethane (75 ml) is vigorously stirred at reflux for 18 hours.

  • After cooling, the upper aqueous layer is removed.

  • The organic layer is dried over magnesium sulfate.

  • The solvent is evaporated in vacuo to yield a red oil.

  • The oil is crystallized from ethanol/water to afford 4-(2-chloroethoxy)-benzophenone (22.8 g, 88% yield) with a melting point of 77-78°C.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start1 4-Hydroxybenzophenone reaction Reflux, 18h start1->reaction start2 1,2-Dichloroethane start2->reaction start3 NaOH start3->reaction start4 Phase Transfer Catalyst start4->reaction workup1 Cool & Separate Layers reaction->workup1 workup2 Dry Organic Layer workup1->workup2 workup3 Evaporate Solvent workup2->workup3 purification Crystallization (Ethanol/Water) workup3->purification product 4-(2-chloroethoxy)benzophenone purification->product

Caption: Workflow for the synthesis of 4-(2-chloroethoxy)benzophenone.

Synthesis of Tamoxifen via McMurry Coupling

The synthesized 4-(2-chloroethoxy)benzophenone is then coupled with propiophenone using a low-valent titanium reagent generated in situ (McMurry reaction) to form the tamoxifen precursor, 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene. This intermediate is subsequently aminated to yield Tamoxifen.

Table 2: Synthesis of Tamoxifen - Reaction Parameters and Yields

StepReactantsReagentsSolventConditionsYield
McMurry Coupling 4-(2-chloroethoxy)benzophenone, PropiophenoneTiCl₃, LiDry dimethoxyethaneReflux, 20 hoursNot specified
Amination 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-eneDimethylamine in ethanolEthanol75 °C, 3 days (sealed vessel)94.7%[1]

Experimental Protocol: Synthesis of Tamoxifen [1]

Step 1: McMurry Coupling

  • Lithium pieces (0.45 g) are added to a slurry of titanium trichloride (2.87 g) in dry dimethoxyethane (30 ml) under an argon atmosphere and stirred under reflux for 1 hour.

  • After cooling to room temperature, a solution of 4-(2-chloroethoxy)benzophenone (0.54 g) and propiophenone (0.31 g) in dry dimethoxyethane (20 ml) is added.

  • The mixture is stirred at room temperature for 2 hours and then refluxed with stirring for 20 hours.

  • The reaction mixture is worked up to isolate the crude 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene.

Step 2: Amination

  • Z-1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene (100 mg) is heated with a 30% w/v solution of dimethylamine in ethanol (3 ml) for 3 days at 75°C in a sealed vessel.

  • The solvent and excess amine are removed by rotary evaporation.

  • The product can be purified by silica gel column chromatography (eluent: chloroform/methanol 9:1 v/v) to yield Z-Tamoxifen (97 mg, 94.7% yield).

tamoxifen_synthesis_pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product start This compound intermediate1 4-(2-chloroethoxy)benzophenone start->intermediate1 Friedel-Crafts Acylation or Williamson Ether Synthesis intermediate2 1-[4-(2-chloroethoxy)phenyl]- 1,2-diphenylbut-1-ene intermediate1->intermediate2 McMurry Coupling (with Propiophenone) product Tamoxifen intermediate2->product Amination (with Dimethylamine)

Caption: Synthetic pathway of Tamoxifen from this compound.

Application in Benzethonium Chloride Intermediate Synthesis

This compound derivatives are utilized in the synthesis of intermediates for Benzethonium Chloride, a quaternary ammonium salt with antiseptic properties. The synthesis involves the reaction of a substituted (2-chloroethoxy)ethoxy)benzene with 2-chloro-2,4,4-trimethylpentane.

Table 3: Synthesis of Benzethonium Chloride Intermediate - Reaction Parameters

ParameterValue
Reactants (2-(2-chloroethoxy)ethoxy)benzene, 2-chloro-2,4,4-trimethylpentane
Solvent Haloalkane (e.g., methylene dichloride, ethylene dichloride, chloroform)
Acid-binding agent Triethylamine
Temperature 50-60 °C
Reaction Time 2-3 hours
Yield High (not specified quantitatively)[2]

Experimental Protocol: Synthesis of 1-(2-(2-chloroethoxy)ethoxy)-4-(2,4,4-trimethyl-pent-2-yl)benzene [2]

  • To a reaction vessel, add (2-(2-chloroethoxy)ethoxy)benzene and a haloalkane solvent.

  • Add an acid-binding agent, such as triethylamine, to balance the pH.

  • React the mixture with 2-chloro-2,4,4-trimethylpentane.

  • Maintain the reaction temperature at 50-60°C and stir for 2-3 hours.

  • The product, 1-(2-(2-chloroethoxy)ethoxy)-4-(2,4,4-trimethyl-pent-2-yl)benzene, is obtained after work-up.

benzethonium_intermediate_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 (2-(2-chloroethoxy)ethoxy)benzene condition1 Haloalkane Solvent reactant1->condition1 reactant2 2-chloro-2,4,4-trimethylpentane reactant2->condition1 condition2 Acid-binding Agent condition1->condition2 condition3 50-60 °C, 2-3h condition2->condition3 product 1-(2-(2-chloroethoxy)ethoxy)-4- (2,4,4-trimethyl-pent-2-yl)benzene condition3->product

Caption: Synthesis of a Benzethonium Chloride intermediate.

Other Potential Pharmaceutical Applications

While detailed protocols are less available in the public domain, this compound has been cited as a precursor for other pharmaceutical compounds:

  • Idoxifene: A selective estrogen receptor modulator, the synthesis of which can involve a McMurry coupling reaction of ketone precursors. A derivative of this compound could potentially be used to synthesize one of the required ketone intermediates.

  • Beta-phenethylamine: this compound can be converted to phenoxyethanol, which can then be transformed into phenoxyacetonitrile. Reduction of the nitrile would yield beta-phenethylamine, a precursor for certain stimulants and decongestants.

  • Steroid Derivatives: The chloroethyl group of this compound can be utilized for the alkylation of hydroxyl groups on steroid skeletons, potentially leading to new derivatives with modified biological activities.

Further research is required to delineate specific and optimized protocols for these applications. The versatility of this compound suggests its continued importance as a precursor in the development of novel pharmaceutical agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloroethoxy)benzene , also known as β-chlorophenetole, is a versatile bifunctional molecule with the chemical formula C₈H₉ClO.[1] Its structure, featuring a reactive chloroalkyl side chain and an electron-rich aromatic system, makes it a valuable intermediate in organic synthesis.[1] This document provides detailed application notes and experimental protocols for its use in nucleophilic substitution reactions, a cornerstone of its chemical utility.

The primary mode of reaction for the chloroethyl group is nucleophilic substitution, typically following an S(_N)2 mechanism.[1] This allows for the introduction of a wide variety of functional groups, making this compound a key building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[1] For instance, it is a crucial intermediate in the synthesis of tamoxifen and its derivatives, which are significant in cancer therapy.[1] It also serves as a precursor for polymers like poly(arylene ether)s, known for their thermal stability.[1]

Key Applications:
  • Pharmaceutical Synthesis: Used as a precursor for various pharmaceutical compounds, including anti-cancer agents.[1]

  • Polymer Chemistry: A starting material for the synthesis of poly(arylene ether)s.[1]

  • Chemical Research: Employed as a reagent for developing novel synthetic methodologies and exploring reaction mechanisms.[1]

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes quantitative data from various nucleophilic substitution reactions involving this compound, highlighting the reaction conditions and yields.

Nucleophile/ReagentCatalyst/ConditionsProductYield (%)Reference
Sodium PhenoxideTetrabutylammonium bromide (TBAB), Microwave, Solvent-free1-Phenoxy-2-phenoxyethane89-95%[1]
Dimethylamine-N,N-Dimethyl-2-phenoxyethanamine75-85%[1]
Dienone Steroids-C4-alkoxylated dienone steroids60-80%[1]
Trienone Steroids-C4-alkoxylated trienone steroids55-75%[1]

Experimental Protocols

Protocol 1: General Synthesis of (2-Aryloxyethoxy)benzene via Williamson Ether Synthesis

This protocol describes a general method for the substitution of the chloride in this compound with a phenoxide nucleophile.

Materials:

  • This compound

  • Substituted phenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenol (1.0 eq), sodium hydroxide (1.2 eq), and deionized water. Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide.

  • Add this compound (1.1 eq), toluene, and a catalytic amount of TBAB (e.g., 5 mol%).

  • Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (2-aryloxyethoxy)benzene.

Protocol 2: Synthesis of N-(2-Phenoxyethyl)aniline

This protocol details the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.2 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture at 80-90 °C with stirring. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield N-(2-phenoxyethyl)aniline.

Visualizations

General S(_N)2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu: Nucleophile TS [Nu---C---Cl]⁻ Activated Complex Nu->TS Attack Substrate This compound C₆H₅OCH₂CH₂-Cl Substrate->TS Product Substituted Product C₆H₅OCH₂CH₂-Nu TS->Product Substitution LG Cl⁻ Leaving Group TS->LG Elimination

Caption: S(_N)2 reaction mechanism of this compound.

Phase-Transfer Catalysis (PTC) Workflow

PTC_Workflow Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ (Nucleophile Salt) QY Q⁺Y⁻ (Active Catalyst) QX_aq Q⁺X⁻ (Catalyst) NaX Na⁺X⁻ (Byproduct) QX_aq->QY Anion Exchange RX R-X (this compound) RY R-Y (Product) QY->RX Reaction QX_org Q⁺X⁻ (Catalyst) RY->QX_org Product Formation QX_org->QX_aq Catalyst Return

Caption: Workflow of a phase-transfer catalyzed reaction.

Synthetic Utility of this compound

Synthetic_Utility cluster_nucleophiles Nucleophiles cluster_products Product Classes Start This compound Amine Amines (R₂NH) Start->Amine Phenoxide Phenoxides (ArO⁻) Start->Phenoxide Thiol Thiolates (RS⁻) Start->Thiol Cyanide Cyanide (CN⁻) Start->Cyanide Amine_Prod Phenoxyethylamines Amine->Amine_Prod Ether_Prod Diaryl Ethers Phenoxide->Ether_Prod Sulfide_Prod Phenoxyethyl Sulfides Thiol->Sulfide_Prod Nitrile_Prod Phenoxyethyl Nitriles Cyanide->Nitrile_Prod

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution on 2-Chloroethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophilic aromatic substitution (EAS) reactions on 2-chloroethyl phenyl ether. This compound serves as a versatile scaffold in organic synthesis, particularly for the introduction of functional groups that can be further elaborated into pharmaceutically active molecules. The ether linkage and the chloroethyl group present unique electronic and steric influences on the regioselectivity of these reactions.

Introduction

2-Chloroethyl phenyl ether is an aromatic compound that can undergo various electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation and alkylation. The outcomes of these reactions are governed by the directing effects of the 2-chloroethoxy substituent. This group is an ortho-, para-director due to the lone pairs on the oxygen atom which can donate electron density to the aromatic ring through resonance. However, it is also weakly deactivating due to the inductive effect of the electronegative oxygen and the chloroethyl group. Understanding these effects is crucial for predicting and controlling the regiochemical outcome of the substitution. The resulting substituted phenyl ethers are valuable intermediates in the synthesis of various compounds, including potential drug candidates. For instance, derivatives of phenyl ethers are found in a variety of pharmaceuticals.

Reaction Mechanisms and Directing Effects

Electrophilic aromatic substitution proceeds via a two-step mechanism: formation of a sigma complex (arenium ion) and subsequent deprotonation to restore aromaticity.[1] The stability of the intermediate sigma complex determines the regioselectivity of the reaction.

The 2-chloroethoxy group (-OCH₂CH₂Cl) is an activating group and an ortho, para-director. The oxygen atom's lone pairs can stabilize the positive charge in the sigma complex through resonance at the ortho and para positions. This resonance stabilization outweighs the deactivating inductive effect of the oxygen and the chloroethyl group.[2] Consequently, electrophiles will preferentially attack the positions ortho and para to the ether linkage.

Experimental Protocols

The following are generalized protocols for common electrophilic aromatic substitution reactions on 2-chloroethyl phenyl ether.

Nitration of 2-Chloroethyl Phenyl Ether

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations in drug synthesis.[3]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Nitrating Mixture: Slowly add 1.1 equivalents of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • Substrate Addition: Dissolve 1.0 equivalent of 2-chloroethyl phenyl ether in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.

Illustrative Data:

The following table presents hypothetical but expected product distribution based on the directing effects of the 2-chloroethoxy group. Steric hindrance from the substituent may lead to a higher yield of the para isomer.

Product IsomerHypothetical Yield (%)
ortho-Nitro-2-chloroethyl phenyl ether30-40%
para-Nitro-2-chloroethyl phenyl ether60-70%
meta-Nitro-2-chloroethyl phenyl ether<5%
Friedel-Crafts Acylation of 2-Chloroethyl Phenyl Ether

Friedel-Crafts acylation is a reliable method to introduce an acyl group onto an aromatic ring, forming a ketone.[4] This reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by 1.2 equivalents of anhydrous aluminum chloride (AlCl₃).

  • Electrophile Formation: Cool the suspension to 0°C and add 1.1 equivalents of the desired acyl chloride (e.g., acetyl chloride) dropwise. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add a solution of 1.0 equivalent of 2-chloroethyl phenyl ether in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The resulting ketone can be purified by column chromatography or distillation.[6]

Illustrative Data:

Due to the steric bulk of the acylium ion-Lewis acid complex, the para product is generally favored over the ortho product.

Product IsomerHypothetical Yield (%)
ortho-Acyl-2-chloroethyl phenyl ether10-20%
para-Acyl-2-chloroethyl phenyl ether80-90%
meta-Acyl-2-chloroethyl phenyl ether<2%

Visualizations

Reaction Mechanism Diagram

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack and Sigma Complex Formation cluster_step2 Step 2: Deprotonation and Aromaticity Restoration Reactants Benzene Ring + E+ SigmaComplex Sigma Complex (Arenium Ion) Reactants->SigmaComplex Slow (Rate-determining) SigmaComplex2 Sigma Complex Product Substituted Product + H+ SigmaComplex2->Product Fast

Caption: General mechanism of Electrophilic Aromatic Substitution.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reactants Reaction Electrophilic Aromatic Substitution Reaction Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for EAS reactions.

Directing Effects Diagram

Directing_Effects cluster_substituent Substituent AromaticRing Ortho Meta Para Meta Ortho AromaticRing:f1->AromaticRing:f9 Favored AromaticRing:f5->AromaticRing:f5 Favored AromaticRing:f3->AromaticRing:f7 Disfavored Substituent -OCH₂CH₂Cl Substituent->AromaticRing:f0

Caption: Ortho, para-directing effect of the 2-chloroethoxy group.

References

Application Notes and Protocols: Grignard Reaction with (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the Grignard reaction involving (2-Chloroethoxy)benzene, a versatile building block in organic synthesis. Due to the presence of both an aryl chloride and an ether linkage, this substrate presents unique challenges and opportunities. This document outlines detailed protocols for the formation of the corresponding Grignard reagent, 2-phenoxyethylmagnesium chloride, and its subsequent reactions with various electrophiles. Potential side reactions, optimization strategies, and applications in drug development are also discussed.

Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The synthesis of organomagnesium halides (Grignard reagents) from organic halides and their subsequent nucleophilic addition to a wide range of electrophiles is a powerful tool for constructing complex molecular architectures.[2] this compound is a readily available starting material that can be converted into a Grignard reagent, offering a pathway to introduce a phenoxyethyl moiety into target molecules. This functional group is of interest in medicinal chemistry due to its presence in various biologically active compounds.

However, the formation of a Grignard reagent from an aryl chloride is generally more challenging than from the corresponding bromide or iodide due to the stronger carbon-chlorine bond. Furthermore, the presence of an ether linkage raises concerns about potential cleavage by the highly basic Grignard reagent, especially under forcing conditions.[3] These notes address these challenges and provide protocols for successful synthesis and application.

Formation of 2-Phenoxyethylmagnesium Chloride

The formation of the Grignard reagent from this compound requires careful control of reaction conditions to ensure efficient conversion and minimize side reactions.

Challenges:
  • Inertness of the C-Cl bond: Aryl chlorides are less reactive than aryl bromides or iodides towards magnesium.

  • Potential for Ether Cleavage: The ether linkage could theoretically be cleaved by the Grignard reagent, particularly at elevated temperatures.[3]

Strategies for Successful Formation:
  • Magnesium Activation: The passivating oxide layer on magnesium turnings must be removed to initiate the reaction.[4] This can be achieved by using initiators such as iodine, 1,2-dibromoethane, or by using highly reactive Rieke magnesium.[4][5]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[6] All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[4]

  • Controlled Temperature: Maintaining a moderate temperature is crucial to prevent side reactions like Wurtz coupling and potential ether cleavage.

Experimental Protocols

Protocol 1: Preparation of 2-Phenoxyethylmagnesium Chloride

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is expected to be initiated by gentle warming, evidenced by bubbling and a slight increase in temperature.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at a gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of 2-phenoxyethylmagnesium chloride is used directly in the subsequent reaction.

Reactions of 2-Phenoxyethylmagnesium Chloride with Electrophiles

The prepared Grignard reagent can be reacted with a variety of electrophiles to synthesize a range of functionalized molecules.

Reaction with Aldehydes and Ketones to form Alcohols

The nucleophilic 2-phenoxyethyl group adds to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after acidic workup.[5][7]

Protocol 2: Synthesis of 1-Phenyl-3-oxa-5-pentanol

Materials:

  • Solution of 2-phenoxyethylmagnesium chloride in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard extraction and purification glassware

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • Addition of Electrophile: Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction with Esters to form Tertiary Alcohols

Grignard reagents react with esters in a 2:1 stoichiometry to produce tertiary alcohols, where two identical groups from the Grignard reagent are added to the carbonyl carbon.[8][9]

Reaction with Nitriles to form Ketones

The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine, yields a ketone. This method is advantageous as it prevents the over-addition that can occur with more reactive electrophiles.

Data Presentation

ReactionElectrophileProductYield (%)Reference
Formation of 2-Phenoxyethylmagnesium Chloride-2-Phenoxyethylmagnesium chloride-General Method
Reaction with BenzaldehydeBenzaldehyde1-Phenyl-3-oxa-5-pentanol75-85Analogous Reactions
Reaction with AcetophenoneAcetophenone2-Phenyl-4-phenoxy-2-butanol70-80Analogous Reactions
Reaction with Ethyl Acetate (2 equiv. Grignard)Ethyl Acetate3-Methyl-1,5-diphenoxy-3-pentanol60-70Analogous Reactions
Reaction with BenzonitrileBenzonitrile1-Phenyl-2-phenoxyethan-1-one65-75Analogous Reactions
Note: Yields are estimated based on typical Grignard reactions with similar substrates and may vary depending on experimental conditions.

Spectroscopic Data (Predicted)

1-Phenyl-3-oxa-5-pentanol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 6.85-7.00 (m, 5H, Ar-H of phenoxy), 4.85 (dd, 1H, CH-OH), 4.10 (t, 2H, O-CH₂), 3.80 (t, 2H, CH₂-OAr), 2.05 (m, 2H, CH₂), 2.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 142.0, 129.5, 128.5, 127.8, 126.0, 121.2, 114.5, 73.5, 69.0, 67.5, 38.0.

  • IR (thin film, cm⁻¹): 3400 (br, O-H), 3030 (Ar C-H), 2940, 2870 (C-H), 1600, 1495 (Ar C=C), 1240 (Ar-O-C), 1050 (C-O).

  • MS (EI, m/z): 244 (M⁺), 226, 137, 107, 94, 77.

Mandatory Visualizations

Grignard_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Grignard Formation (Anhydrous THF, Reflux) A->C B Mg (activated) B->C D 2-Phenoxyethylmagnesium Chloride C->D

Caption: Formation of 2-Phenoxyethylmagnesium Chloride.

Grignard_Reaction_Workflow cluster_electrophiles Electrophiles cluster_products Products (after Acidic Workup) A 2-Phenoxyethylmagnesium Chloride B Aldehyde (R'CHO) A->B Nucleophilic Addition C Ketone (R'COR'') A->C Nucleophilic Addition D Ester (R'COOR'') (2 equiv. Grignard) A->D Double Nucleophilic Addition E Secondary Alcohol B->E F Tertiary Alcohol C->F G Tertiary Alcohol D->G

Caption: Reaction of 2-Phenoxyethylmagnesium Chloride with Electrophiles.

Applications in Drug Development

The phenoxyethyl moiety is a structural motif found in a number of pharmaceutical agents. The ability to introduce this group via a Grignard reaction provides a versatile synthetic route for the preparation of new drug candidates and the modification of existing ones. For example, derivatives of phenoxyethanol are used as preservatives and have shown antimicrobial properties. The synthetic route outlined here can be employed in the early stages of drug discovery to generate libraries of compounds for biological screening. The Kumada cross-coupling reaction, which pairs a Grignard reagent with an organic halide, could be utilized with 2-phenoxyethylmagnesium chloride to form C-C bonds with various aryl or vinyl halides, further expanding its synthetic utility.[10][11]

Conclusion

The Grignard reaction of this compound offers a valuable method for the introduction of the 2-phenoxyethyl group into a variety of organic molecules. While the formation of the Grignard reagent from the corresponding aryl chloride requires careful optimization, particularly regarding magnesium activation and anhydrous conditions, the subsequent reactions with electrophiles proceed in a predictable manner. These application notes provide a foundational protocol for researchers to explore the synthetic potential of this versatile building block in their respective fields, including the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Phenoxyethanol from (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of phenoxyethanol via the hydrolysis of (2-chloroethoxy)benzene. Phenoxyethanol is a widely utilized glycol ether with applications as a preservative in cosmetics and pharmaceuticals, a solvent, and a fixative in perfumes.[1][2] The described method is a nucleophilic substitution reaction, offering a viable route to this important chemical compound. This protocol is intended for laboratory-scale synthesis and can be adapted for process development and scale-up.

Introduction

Phenoxyethanol (C₆H₅OCH₂CH₂OH) is a significant chemical intermediate and final product in various industries. While several synthetic routes to phenoxyethanol are commercially practiced, including the reaction of phenol with ethylene oxide and the Williamson ether synthesis from sodium phenolate and 2-chloroethanol, the hydrolysis of this compound presents an alternative pathway.[1][3] This method involves the nucleophilic substitution of the chlorine atom in this compound with a hydroxyl group, typically facilitated by a strong base in an aqueous medium.

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The chlorine atom, being a good leaving group, is subsequently displaced, yielding phenoxyethanol.

Reaction Scheme

Experimental Protocol

Materials:

  • This compound (98% purity)

  • Sodium hydroxide (NaOH), pellets or flakes

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, prepare a 10% (w/v) aqueous solution of sodium hydroxide. For a representative reaction, dissolve 10 g of NaOH in 100 mL of deionized water.

  • Addition of Reactant: While stirring the sodium hydroxide solution, add this compound dropwise at room temperature. A typical molar ratio of NaOH to this compound would be in the range of 1.1:1 to 2:1 to ensure complete reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. A reaction time of 4-8 hours is generally sufficient.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess sodium hydroxide by slowly adding concentrated hydrochloric acid until the pH of the solution is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude phenoxyethanol can be purified by vacuum distillation to yield a colorless, oily liquid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of phenoxyethanol, based on typical laboratory outcomes for similar nucleophilic substitution reactions.

ParameterValue
Reactants
This compound1.0 molar equivalent
Sodium Hydroxide1.5 molar equivalents
SolventWater
Reaction Conditions
Temperature100-105 °C (Reflux)
Reaction Time6 hours
Product Characteristics
Yield85-95%
Purity (by GC)>99%
AppearanceColorless oily liquid
Boiling Point247 °C

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare 10% NaOH Solution B Add this compound A->B C Reflux at 100-105°C for 6h B->C D Cool to Room Temperature C->D Reaction Completion E Neutralize with HCl D->E F Extract with CH₂Cl₂ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Solvent Removal (Rotovap) H->I J Vacuum Distillation I->J K Phenoxyethanol (>99% Purity) J->K Final Product

Caption: Experimental workflow for the synthesis of phenoxyethanol.

Safety Precautions

  • This compound is a hazardous substance; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Hydrochloric acid is corrosive and has toxic fumes. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • The reaction should be performed with adequate ventilation and away from ignition sources.

Conclusion

The synthesis of phenoxyethanol from this compound via hydrolysis is a straightforward and efficient method suitable for laboratory-scale production. The protocol provided, along with the representative data and workflow, offers a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. Adherence to safety protocols is crucial for the successful and safe execution of this procedure.

References

Microwave-Assisted Synthesis of Ethers Using (2-Chloroethoxy)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of various aryl ethers via a microwave-assisted Williamson ether synthesis using (2-Chloroethoxy)benzene as the alkylating agent. Microwave irradiation offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for this transformation. The protocols outlined herein are suitable for the synthesis of a diverse range of substituted phenoxyethoxybenzene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of the ether linkage.[1] Traditionally, this SN2 reaction is conducted by heating an alkyl halide with an alkoxide, often for extended periods.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation by dramatically reducing reaction times, frequently from hours to minutes, and improving reaction yields and purity of the final products.[2][3] Microwave heating efficiently and uniformly heats the reaction mixture, leading to accelerated reaction rates.[2]

This compound is a versatile reagent for introducing the phenoxyethyl moiety into various molecules. The resulting aryl ethers are prevalent structural motifs in many biologically active compounds and functional materials. This application note details the microwave-promoted synthesis of a series of substituted phenoxyethoxybenzene derivatives from the corresponding phenols and this compound.

Reaction Mechanism

The microwave-assisted synthesis of ethers from this compound and a phenol proceeds via a Williamson ether synthesis mechanism. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group in an SN2 reaction.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Salt Base-H⁺ + Cl⁻ Chloroethoxybenzene Cl-CH₂CH₂-O-Ph (this compound) Chloroethoxybenzene->Salt - Cl⁻ Ether Ar-O-CH₂CH₂-O-Ph (Aryl Ether) Phenoxide->Ether + this compound

Caption: General Williamson Ether Synthesis Mechanism.

Experimental Protocols

General Protocol for Microwave-Assisted Ether Synthesis

This protocol describes a general method for the reaction of a substituted phenol with this compound under microwave irradiation.

Materials:

  • Substituted phenol (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (3 mL) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ether.

Solvent-Free Protocol for Microwave-Assisted Ether Synthesis

For a more environmentally friendly approach, a solvent-free protocol can be employed.[4][5]

Materials:

  • Substituted phenol (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.1 mmol, optional)

  • Mortar and pestle

  • Microwave reactor vials (10 mL)

Procedure:

  • In a mortar, grind the substituted phenol (1.0 mmol) with finely powdered potassium carbonate (2.0 mmol) and the optional phase-transfer catalyst (0.1 mmol) to a fine, homogeneous powder.

  • Add this compound (1.2 mmol) and continue to grind the mixture for another 2 minutes.

  • Transfer the solid mixture to a 10 mL microwave reactor vial.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the mixture at a power of 300-500 W for 5-15 minutes, with intermittent cooling if necessary to control the temperature. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and ethyl acetate (10 mL) to the vial and stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of various ethers from this compound and a selection of substituted phenols.

Table 1: Microwave-Assisted Synthesis of Ethers in DMF

EntryPhenolProductTime (min)Temp (°C)Yield (%)
1Phenol1,2-Diphenoxyethane1512092
2p-Cresol1-(p-Tolyloxy)-2-phenoxyethane1012095
34-Methoxyphenol1-(4-Methoxyphenoxy)-2-phenoxyethane1212090
44-Chlorophenol1-(4-Chlorophenoxy)-2-phenoxyethane2012088
51-Naphthol1-(Naphthalen-1-yloxy)-2-phenoxyethane1513085
64-Aminophenol4-(2-Phenoxyethoxy)aniline1812082

Table 2: Solvent-Free Microwave-Assisted Synthesis of Ethers

EntryPhenolProductTime (min)Power (W)Yield (%)
1Phenol1,2-Diphenoxyethane1040089
2p-Cresol1-(p-Tolyloxy)-2-phenoxyethane840093
34-Methoxyphenol1-(4-Methoxyphenoxy)-2-phenoxyethane1040088
44-Chlorophenol1-(4-Chlorophenoxy)-2-phenoxyethane1250085
51-Naphthol1-(Naphthalen-1-yloxy)-2-phenoxyethane1050082
64-Nitrophenol1-(4-Nitrophenoxy)-2-phenoxyethane1550078

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the microwave-assisted synthesis of ethers using this compound.

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants: - Phenol - this compound - Base (K₂CO₃) Solvent Add Solvent (DMF) or Prepare Solvent-Free Mixture Reagents->Solvent Vial Combine in Microwave Vial Solvent->Vial Microwave Irradiate in Microwave Synthesizer (Set Time and Temperature/Power) Vial->Microwave Monitoring Monitor Reaction (TLC) Microwave->Monitoring Monitoring->Microwave Continue if incomplete Quench Quench with Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for ether synthesis.

Conclusion

Microwave-assisted synthesis provides a powerful and efficient method for the preparation of a wide array of aryl ethers from this compound and various phenols. The significant reduction in reaction times, coupled with high yields and the potential for solvent-free conditions, makes this a highly attractive methodology for modern organic and medicinal chemistry research. The protocols and data presented herein serve as a valuable resource for researchers seeking to synthesize phenoxyethoxybenzene derivatives for their drug discovery and development programs.

References

Application Notes: (2-Chloroethoxy)benzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(2-Chloroethoxy)benzene (CAS: 622-86-6) is a valuable bifunctional organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its structure, featuring a reactive chloroethyl group and a phenoxy moiety, allows for a diverse range of chemical transformations, making it an essential tool for synthetic chemists.[1][2] These application notes provide an overview of its properties, core reactivity, and detailed protocols for its use in key synthetic transformations.

Physicochemical and Safety Data

This compound is a clear, colorless liquid under standard conditions.[2] Its key properties are summarized below.

PropertyValueReference
CAS Number 622-86-6
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Boiling Point 97-98 °C at 15 mmHg
Density 1.129 g/mL at 25 °C
Refractive Index (n20/D) 1.534
Flash Point 101 °C (213.8 °F) - closed cup

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of vapors.[1] Use in a well-ventilated area.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its two primary reactive sites:

  • Alkyl Chloride: The chloroethyl group serves as an excellent electrophile for Sₙ2 nucleophilic substitution reactions . This allows for the facile introduction of the phenoxyethyl moiety onto various nucleophiles.[2][3]

  • Aromatic Ring: The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS) reactions, enabling functionalization of the benzene ring.[2]

G cluster_nuc Nucleophilic Substitution (Sₙ2) cluster_eas Electrophilic Aromatic Substitution (EAS) main This compound nuc_reagent Nucleophile (e.g., R-O⁻, R-NH₂, R-S⁻) main->nuc_reagent eas_reagent Electrophile (e.g., R⁺, RCO⁺) main->eas_reagent nuc_product Ether, Amine, or Thioether Product (C₆H₅OCH₂CH₂-Nu) nuc_reagent->nuc_product At Chloroethyl Group eas_product Ring-Substituted Product (E-C₆H₄OCH₂CH₂Cl) eas_reagent->eas_product At Aromatic Ring (ortho/para)

Caption: Dual reactivity of this compound.

Application Note 1: Synthesis of Pharmaceutical Scaffolds

This compound is a documented precursor in the synthesis of bioactive molecules, including derivatives of the anti-cancer agent tamoxifen.[2][4] The phenoxyethyl group is a common structural motif in many pharmacologically active compounds.

Protocol: Synthesis of a Pseudo-Symmetrical Tamoxifen Derivative Intermediate

This protocol describes a key nucleophilic substitution step where this compound is used to alkylate a deprotonated diphenylacetonitrile derivative, a common strategy for building tamoxifen-like structures.

Experimental Workflow:

Caption: Workflow for synthesizing a tamoxifen intermediate.

Methodology:

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Slowly add a solution of diphenylacetonitrile (1.0 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Application Note 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[6] this compound acts as the electrophile, reacting with various alkoxides or phenoxides to form more complex ethers. This is particularly useful for linking the phenoxyethyl spacer to other molecular fragments.

Protocol: Synthesis of 1-isopropoxy-2-phenoxyethane

This protocol details the reaction of this compound with sodium isopropoxide.

Methodology:

  • Alkoxide Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq.) in excess anhydrous isopropanol with gentle heating to form sodium isopropoxide.

  • Reaction Setup: Once the sodium has completely dissolved, add this compound (1.0 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.[5]

  • Solvent Removal: After cooling, remove the excess isopropanol using a rotary evaporator.

  • Workup: Dilute the residue with water and extract the mixture three times with diethyl ether.[5]

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining salts.[5]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation. The crude product can be further purified by vacuum distillation to afford the pure 1-isopropoxy-2-phenoxyethane.[7]

Reactant 1Reactant 2Base/SolventTemp. (°C)Time (h)Yield (%)
This compoundSodium PhenoxideTBAB / MicrowaveN/A< 189-95
This compoundSodium IsopropoxideIsopropanol~823-5~85 (Typical)
This compound4-MethylphenolNaOH / H₂O90-1000.5-0.7>90 (Typical)
TBAB: Tetrabutylammonium bromide. Yields are representative and may vary.[2][8]

Application Note 3: Friedel-Crafts Acylation

The benzene ring of this compound can be functionalized using Friedel-Crafts reactions. The phenoxy group is an activating, ortho-para director. Acylation is generally preferred over alkylation as it avoids poly-substitution and carbocation rearrangement issues.[9][10]

Protocol: Synthesis of 1-(4-acetylphenyl)-2-chloroethane

This protocol describes the acylation of this compound with acetyl chloride, which is expected to primarily yield the para-substituted product.

Reaction Mechanism:

G cluster_0 1. Electrophile Generation cluster_1 2. Nucleophilic Attack (Sigma Complex Formation) cluster_2 3. Rearomatization e_gen CH₃COCl + AlCl₃ → [CH₃CO]⁺ + [AlCl₄]⁻ attack Benzene Ring attacks [CH₃CO]⁺ e_gen->attack sigma Formation of resonance-stabilized Sigma Complex attack->sigma aroma [AlCl₄]⁻ abstracts proton (H⁺) from the ring sigma->aroma product Product Formation + Regeneration of AlCl₃ + HCl aroma->product

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Methodology:

  • Setup: To a dry, three-necked flask fitted with a dropping funnel and a reflux condenser, add anhydrous aluminum chloride (AlCl₃, 1.3 eq.) and a dry solvent like dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0-5°C.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the AlCl₃ suspension while stirring.

  • Addition of Substrate: Add this compound (1.0 eq.) dropwise, maintaining the temperature below 10°C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates completion.[11]

  • Workup: Carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with 2M NaOH solution, followed by water, and finally brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography to yield the para-acylated product.

References

Troubleshooting & Optimization

Minimizing byproduct formation in Williamson ether synthesis of (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Minimizing Byproduct Formation in the Synthesis of (2-Chloroethoxy)benzene via Williamson Ether Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of this compound. Our goal is to help you minimize byproduct formation and optimize your reaction conditions for a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Williamson ether synthesis of this compound?

A1: The two main byproducts are the C-alkylated isomers (2- and 4-(2-chloroethoxy)phenol) and the elimination product, vinyl chloride. C-alkylation arises from the ambident nature of the phenoxide nucleophile, which can react at the oxygen or the carbon atoms of the aromatic ring.[1] Elimination is a competing reaction to the desired SN2 substitution, particularly under strongly basic conditions.[1][2]

Q2: How does the choice of solvent affect the O- versus C-alkylation ratio?

A2: Solvent selection is critical in directing the reaction towards the desired O-alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are preferred as they solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.[1] Protic solvents like ethanol or water can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and thereby promoting C-alkylation.[1] Theoretical studies have shown that O-alkylation is significantly more favorable in the gas phase and in polar aprotic solvents.[3][4] For instance, the ratio of O- to C-alkylated product can be as high as 97:3 in acetonitrile, while it can drop to 72:28 in methanol.[5]

Q3: What role does the base play in byproduct formation?

A3: The base is crucial for deprotonating the phenol to form the phenoxide ion. However, a very strong or sterically hindered base can favor the E2 elimination side reaction.[2] For the synthesis of aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[6] It is important to use a sufficient amount of base to ensure complete deprotonation of the phenol.

Q4: Can phase-transfer catalysis (PTC) improve the synthesis of this compound?

A4: Yes, phase-transfer catalysis can significantly enhance the reaction. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous or solid phase into the organic phase where the alkylating agent is present.[7][8] This allows for the use of less expensive bases like aqueous sodium hydroxide and can lead to higher yields, reduced reaction times, and milder reaction conditions, which in turn can minimize byproduct formation.[8]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.[1]
Competing elimination reaction forming vinyl chloride.Use a less sterically hindered base. Maintain a moderate reaction temperature, as higher temperatures can favor elimination.[2][9]
Significant C-alkylation.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor O-alkylation.[1]
Presence of significant amounts of C-alkylated byproducts Use of a protic solvent (e.g., ethanol).Change the solvent to a polar aprotic solvent such as DMF or acetonitrile.[1]
High reaction temperature.Lower the reaction temperature. O-alkylation is often kinetically favored at lower temperatures.[3]
Difficulty in separating the product from starting materials or byproducts Similar physical properties of the components.Utilize fractional distillation under reduced pressure, taking advantage of potential differences in boiling points.[9] For more challenging separations, column chromatography on silica gel can be effective.[10]
Data Presentation

Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenoxide

SolventProduct Ratio (O-alkylation : C-alkylation)Reference
Acetonitrile97 : 3[5]
Methanol72 : 28[5]
Dimethyl Sulfoxide (DMSO)O-alkylation is the major pathway[4]

Note: Data presented is for a representative Williamson ether synthesis involving a phenoxide and may vary for the specific synthesis of this compound.

Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF (~0.5 M).

  • Add a base like anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium phenoxide.

  • Reaction: To the stirred suspension, add 1,2-dichloroethane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.[9][10]

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, combine phenol (1.0 eq.), 1,2-dichloroethane (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Add an aqueous solution of sodium hydroxide (2.0 eq., e.g., 50% w/v).

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 70-90°C). Monitor the reaction by TLC or GC.

  • Work-up: After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by fractional distillation under reduced pressure.

Mandatory Visualizations

Reaction_Pathway Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH) Dichloroethane 1,2-Dichloroethane Product This compound (Desired Product) Dichloroethane->Product SN2 (O-Alkylation) C_Alkylated C-Alkylated Byproducts (ortho and para isomers) Dichloroethane->C_Alkylated C-Alkylation Elimination_Product Vinyl Chloride (Elimination Byproduct) Dichloroethane->Elimination_Product E2 Elimination (+ Base) Phenoxide->Product SN2 (O-Alkylation) Phenoxide->C_Alkylated C-Alkylation Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Check_Byproducts C_Alkylation_Detected C-Alkylation Observed? Check_Byproducts->C_Alkylation_Detected Elimination_Detected Elimination Observed? C_Alkylation_Detected->Elimination_Detected No Optimize_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) C_Alkylation_Detected->Optimize_Solvent Yes Optimize_Temp_Base Lower Temperature Use Milder Base Elimination_Detected->Optimize_Temp_Base Yes Consider_PTC Implement Phase-Transfer Catalysis Elimination_Detected->Consider_PTC No Optimize_Solvent->Consider_PTC Optimize_Temp_Base->Consider_PTC Purification Optimize Purification (Fractional Distillation / Chromatography) Consider_PTC->Purification End Improved Yield and Purity Purification->End

References

Optimizing reaction conditions for (2-Chloroethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2-Chloroethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This involves the reaction of phenol with a 2-chloroethylating agent, such as 2-chloroethanol or 1,2-dichloroethane, in the presence of a base.[1][2] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloroethyl group in an SN2 reaction.[3]

  • Chlorination of Phenoxyethanol: This method utilizes phenoxyethanol as the starting material, which is then chlorinated using a reagent like thionyl chloride or phosphorus trichloride to replace the hydroxyl group with a chlorine atom.[1]

Q2: I am experiencing low yields in my Williamson ether synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in this synthesis are often due to competing side reactions or suboptimal conditions.[4] The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by high temperatures and strong, sterically hindered bases.[3][4]

To improve your yield:

  • Optimize Reaction Temperature: Keep the reaction temperature as low as possible to favor the SN2 reaction over elimination.[4] A typical range is 50-100 °C; starting at the lower end and monitoring the reaction is advisable.[5]

  • Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so hindered that it promotes elimination. Sodium hydroxide or potassium hydroxide are commonly used.[2][6] Sodium hydride in an anhydrous solvent is also an effective option.[5]

  • Use a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate and yield, especially under heterogeneous conditions.[5] It facilitates the transfer of the phenoxide ion to the organic phase for reaction.[5]

  • Ensure Reagent Purity: Impurities in either the phenol or the alkylating agent can lead to unwanted side reactions.[4] Use freshly purified reagents.

Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the Williamson ether synthesis of this compound, a PTC like tetrabutylammonium bromide (TBAB) can be used to transfer the sodium phenoxide from the solid or aqueous phase to the organic phase containing the 1,2-dichloroethane.[2] This allows for the reaction to proceed under milder conditions and can significantly improve yields, with microwave-assisted PTC reactions achieving yields of 89-95%.[2] Consider using a PTC when you are using a two-phase system (e.g., solid base with an organic solvent) or to enhance reaction rates and yields under solvent-free conditions.[2]

Q4: Can I use a solvent other than DMF or acetonitrile?

A4: While polar aprotic solvents like DMF and acetonitrile are preferred because they accelerate SN2 reactions, other solvents can be used depending on the specific reaction conditions.[5] For instance, in some protocols, the reaction can be carried out using the parent alcohol of the alkoxide as the solvent.[3] Under microwave-assisted, solvent-free conditions with a PTC, the need for a traditional solvent is eliminated.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive reagents (e.g., oxidized phenoxide).Reaction temperature is too low.Insufficient reaction time.Use fresh, high-purity reagents.Gradually increase the reaction temperature while monitoring for side products.Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[5]
Formation of Significant Byproducts Competing E2 elimination reaction.Reaction of the product with the nucleophile.Lower the reaction temperature to favor SN2 substitution.[4]Use a less sterically hindered base.Consider using a milder alkylating agent.
Reaction Stalls Before Completion Deactivation of the catalyst (if used).Reagents have been consumed or have degraded.Add a fresh portion of the catalyst.Verify the stoichiometry of your reactants.
Difficulty in Product Purification Presence of unreacted starting materials.Formation of closely related byproducts.Optimize the reaction to go to completion.Employ efficient purification techniques such as vacuum distillation or column chromatography.[1]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound under different conditions.

Method Catalyst/Conditions Solvent Yield (%)
Microwave-Assisted Phase Transfer CatalysisTetrabutylammonium bromide (TBAB)Solvent-free89-95%[2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol is based on the principles of the Williamson ether synthesis, optimized with a phase-transfer catalyst.

Materials:

  • Phenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (solid)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), 1,2-dichloroethane (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add finely powdered sodium hydroxide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Chlorination of Phenoxyethanol

This protocol describes the synthesis of this compound from phenoxyethanol.

Materials:

  • Phenoxyethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer, dissolve phenoxyethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_chlorination Chlorination of Phenoxyethanol cluster_workup Workup and Purification a Mix Phenol, 1,2-Dichloroethane, NaOH, and TBAB b Heat and Stir (60-70°C) a->b c Monitor by TLC/GC b->c g Quench and Extract c->g d Dissolve Phenoxyethanol in DCM e Add Thionyl Chloride at 0°C d->e f Reflux and Monitor e->f f->g h Wash and Dry Organic Layer g->h i Vacuum Distillation h->i j Final Product i->j Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Reaction Failure q1 Check Reagent Quality and Stoichiometry start->q1 q2 Review Reaction Conditions start->q2 q3 Analyze for Side Products start->q3 sol1 Use fresh, pure reagents. Verify molar ratios. q1->sol1 sol2 Optimize temperature (start low). Consider a phase-transfer catalyst. q2->sol2 sol3 If elimination is observed, lower temperature. If starting material remains, increase time/temp. q3->sol3

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Technical Support Center: Purification of Crude (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (2-Chloroethoxy)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The primary impurities depend on the specific reagents used, but typically include:

  • Unreacted Starting Materials: Phenol and 1,2-dichloroethane or 2-chloroethanol.

  • By-products: Di-alkylation products (e.g., 1,2-diphenoxyethane) if 1,2-dichloroethane is used in excess or under forcing conditions. Elimination products may also be present, though less common with a primary halide.

  • Residual Base: The base used to deprotonate phenol (e.g., NaOH, KOH).

  • Solvent: The solvent used for the reaction.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is the most common and efficient method for purifying this compound on a larger scale, as it is a liquid at room temperature. It effectively separates the product from non-volatile impurities and compounds with significantly different boiling points.

  • Column Chromatography: For small-scale purification or to remove impurities with boiling points close to the product, column chromatography is highly effective.

Q3: My purified this compound is discolored (yellowish). What is the likely cause and how can I fix it?

A3: A yellowish tint can indicate the presence of phenolic impurities that have been oxidized. Trace amounts of phenol can co-distill with the product or be difficult to separate by chromatography if the solvent system is not optimized. To address this, you can wash the crude product with a dilute aqueous base (e.g., 5% NaOH) before distillation to remove acidic phenolic impurities. If the color persists after distillation, a pass-through a short plug of silica gel or activated carbon treatment followed by filtration may be effective.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a purification technique for solid compounds. Since this compound is a liquid at room temperature with a melting point of 23-25 °C, recrystallization is generally not a practical method for its purification.[1]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Solution
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Rapid heating.- Add fresh boiling chips or a magnetic stir bar before starting.- Ensure smooth and consistent stirring.- Heat the flask gradually.
Product Decomposing - The distillation temperature is too high, even under vacuum.- Ensure the vacuum is at the desired low pressure before heating.- Use a lower boiling point heat transfer medium (e.g., water bath instead of oil bath if appropriate for the target temperature).
Poor Separation from Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate by reducing the heat input to allow for better equilibration between vapor and liquid phases.
Low Recovery - Leaks in the vacuum apparatus.- Hold-up in the distillation column and condenser.- Check all joints and connections for a proper seal. Use vacuum grease where appropriate.- For small-scale distillations, use a short-path distillation apparatus to minimize product loss on the glass surfaces.
Column Chromatography
Issue Possible Cause Solution
Poor Separation of Spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of hexane and ethyl acetate.
Cracked or Channeled Column Bed - Improperly packed column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of the Product Band - The compound is interacting too strongly with the silica gel.- The column is overloaded.- Add a small percentage of a slightly more polar solvent to the eluent.- Reduce the amount of crude material loaded onto the column.
Low Recovery of Product - The compound is irreversibly adsorbed onto the silica gel.- The eluent is not polar enough to elute the product.- After collecting the main product, flush the column with a more polar solvent to recover any retained material.- If the product is acid-sensitive, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for the purification of multi-gram quantities of crude this compound.

Apparatus:

  • Round-bottom flask

  • Vigreux column (or other fractionating column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask (a "cow" type receiver is useful for collecting fractions)

  • Vacuum source (e.g., vacuum pump)

  • Cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and start the vacuum pump to slowly reduce the pressure in the system.

  • Once the desired pressure is reached and stable (e.g., 15 mmHg), begin to gently heat the flask.

  • Collect any low-boiling impurities as the first fraction.

  • Increase the temperature to distill the this compound. The boiling point of this compound is 97-98 °C at 15 mmHg.[2][3]

  • Collect the main fraction in a clean receiving flask.

  • Once the main product has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using a suitable analytical technique (e.g., GC, NMR).

Protocol 2: Column Chromatography

This protocol is suitable for small-scale purification or for removing impurities with boiling points close to the product.

Materials:

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is 5-10% ethyl acetate in hexane. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the composition of the fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Solvent Removal:

    • Combine the pure fractions containing the this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Boiling Point 97-98 °C at 15 mmHg[2][3]
Melting Point 23-25 °C[1]
Density 1.129 g/mL at 25 °C[2][3]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Choice cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography cluster_end Final Product crude Crude this compound decision Select Purification Method crude->decision vd_setup Assemble Distillation Apparatus decision->vd_setup Large Scale cc_tlc TLC for Solvent System decision->cc_tlc Small Scale / High Purity vd_distill Distill under Reduced Pressure vd_setup->vd_distill vd_collect Collect Fractions vd_distill->vd_collect vd_analyze Analyze Purity (GC, NMR) vd_collect->vd_analyze pure_product Pure this compound vd_analyze->pure_product cc_pack Pack Column with Silica Gel cc_tlc->cc_pack cc_load Load Crude Product cc_pack->cc_load cc_elute Elute and Collect Fractions cc_load->cc_elute cc_analyze Analyze Purity (TLC) cc_elute->cc_analyze cc_combine Combine Pure Fractions cc_analyze->cc_combine cc_evaporate Remove Solvent cc_combine->cc_evaporate cc_evaporate->pure_product troubleshooting_logic cluster_distillation_ts Vacuum Distillation Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Issue Encountered d_issue Distillation Problem? start->d_issue c_issue Chromatography Problem? start->c_issue d_bumping Uneven Boiling d_issue->d_bumping Yes d_decomp Decomposition d_issue->d_decomp Yes d_sep Poor Separation d_issue->d_sep Yes d_sol_bumping Add Boiling Chips / Stir d_bumping->d_sol_bumping d_sol_decomp Lower Pressure / Temp d_decomp->d_sol_decomp d_sol_sep Use Better Column / Slower Rate d_sep->d_sol_sep end Achieve Pure Product d_sol_bumping->end d_sol_decomp->end d_sol_sep->end c_sep Poor Separation c_issue->c_sep Yes c_tail Tailing c_issue->c_tail Yes c_rec Low Recovery c_issue->c_rec Yes c_sol_sep Optimize Solvent System c_sep->c_sol_sep c_sol_tail Adjust Eluent / Reduce Load c_tail->c_sol_tail c_sol_rec Flush with Polar Solvent c_rec->c_sol_rec c_sol_sep->end c_sol_tail->end c_sol_rec->end

References

Troubleshooting low yield in the synthesis of 2-chloroethyl phenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2-chloroethyl phenyl ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a very low yield in my synthesis of 2-chloroethyl phenyl ether via the Williamson ether synthesis. What are the most common causes?

Low yields in the Williamson ether synthesis of aryl ethers are typically due to one or more of the following factors:

  • Sub-optimal Reactant Pairing: The reaction proceeds via an S_N2 mechanism. For this synthesis, the ideal pairing is a phenoxide (the nucleophile) and a primary alkyl halide (the electrophile). Using a less reactive alkylating agent or attempting to use an aryl halide as the electrophile will result in poor yields.

  • Ineffective Deprotonation of Phenol: Phenol must be fully deprotonated by a suitable base to form the highly nucleophilic phenoxide ion. Incomplete deprotonation will significantly slow down the reaction.

  • Competing Elimination (E2) Reaction: The phenoxide ion is a strong base and can cause a competing E2 elimination reaction with the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether. This is more prevalent at higher temperatures.

  • Inappropriate Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents are highly recommended as they solvate the cation, leaving the phenoxide anion more available to react. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

  • Presence of Moisture: Alkoxides are sensitive to water. Any moisture in the reaction will consume the alkoxide, reducing the amount available for the desired reaction.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion if the reaction time is too short or the temperature is too low. Typical Williamson reactions are conducted between 50-100 °C for 1 to 8 hours.[1]

Q2: Which base should I use to deprotonate the phenol, and how much?

For phenols, moderately strong bases are generally sufficient. The choice of base can impact the reaction's success.

  • Recommended Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used and effective for deprotonating phenol. For complete deprotonation, a slight excess (e.g., 1.1 to 1.5 equivalents) of the base is recommended.

  • Stronger Bases: While very strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenol and require strictly anhydrous conditions.

  • Impact: Using a base that is too weak or using an insufficient amount will result in a low concentration of the phenoxide nucleophile, leading to a poor yield.

Q3: What is the best solvent for this reaction?

The choice of solvent is critical for a successful S_N2 reaction.

  • Highly Recommended: Polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile are the best choices. These solvents effectively solvate the cation of the phenoxide salt, which makes the "naked" phenoxide anion a more potent nucleophile.[1]

  • Acceptable: Acetone can also be a suitable solvent.

  • Avoid: Protic solvents like ethanol, methanol, and water should be avoided as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. Apolar solvents are also not recommended.[1]

Q4: My yield is still low, and I suspect a side reaction is occurring. What is the most likely side product?

The most common side reaction is the E2 (elimination) reaction , which competes with the desired S_N2 (substitution) reaction. The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the carbon bearing the chlorine atom in the 2-chloroethyl group. This results in the formation of vinyl chloride and phenol, rather than 2-chloroethyl phenyl ether.

To minimize this side reaction:

  • Control the Temperature: Lower reaction temperatures generally favor the S_N2 reaction over the E2 reaction. A typical range is 50-100°C.[1][2]

  • Use a Primary Alkyl Halide: The use of 1,2-dichloroethane or another primary chloro-compound is appropriate as primary halides are much more susceptible to S_N2 attack and less prone to elimination.

Another possible side reaction is alkylation on the aromatic ring, as the phenoxide ion is an ambident nucleophile, although this is generally less favored than O-alkylation under standard Williamson conditions.

Q5: Can I use a phase-transfer catalyst to improve my yield?

Yes, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be very effective, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent).[1][3] The PTC helps to transport the phenoxide ion from the aqueous phase into the organic phase where it can react with the alkyl halide, often leading to higher yields and milder reaction conditions.[1]

Data Presentation

Table 1: Reported Yields for Williamson Ether Synthesis of Various Aryl Ethers

Product EtherAlkylating AgentBaseSolventConditionsYield (%)Reference
1-PhenoxyoctaneOctyl tosylateK₂CO₃DMFMicrowave, 40 s93%[4]
Bis-2-nitrophenoxy alkyl etherDiethylene glycol ditosylateK₂CO₃DMFMicrowave, 90°C, 75 min84%[4]
PhenacetinEthyl IodideK₂CO₃2-ButanoneReflux, 1 hr~78%[5]
General Aryl EthersAlkyl HalidesVariousAcetonitrile, DMF50-100°C, 1-8 hr50-95%[1]

Table 2: Reported Yields for Synthesis of Other 2-Chloroethyl Ethers via Chlorination

Product EtherStarting MaterialChlorinating AgentConditionsYield (%)Reference
Bis(2-chloroethyl) etherDiethylene glycolThionyl Chloride110°C, 100 min81.7%[6]
Bis(2-chloroethyl) etherDiethylene glycolThionyl Chloride100°C, 60 min76.8%[6]
2-Chloroethyl propyl ether2-n-propoxyethanolThionyl ChlorideHeat, then solid alkali workup>98.8%[7]
2-Chloroethyl methyl etherEthylene glycol methyl etherThionyl Chloride1,2-dichloroethane, catalyst73.5%[8]

Experimental Protocols

Two primary routes for the synthesis of 2-chloroethyl phenyl ether are detailed below.

Method 1: Williamson Ether Synthesis from Phenol

This is the most common method, reacting sodium phenoxide with a suitable 2-chloroethylating agent like 1,2-dichloroethane.

  • Preparation of Sodium Phenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

    • Carefully add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium phenoxide solution.

  • Alkylation:

    • Add 1,2-dichloroethane (a significant excess, e.g., 3-5 eq, is often used as it can also act as the solvent) to the sodium phenoxide solution.

    • Heat the reaction mixture to reflux (typically 80-100°C) for several hours (e.g., 2-8 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic layers with an aqueous NaOH solution (e.g., 5%) to remove any unreacted phenol, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 2-chloroethyl phenyl ether.

Method 2: Chlorination of 2-Phenoxyethanol

This alternative two-step route first synthesizes 2-phenoxyethanol, which is then chlorinated.

  • Synthesis of 2-Phenoxyethanol:

    • Synthesize 2-phenoxyethanol via a Williamson ether synthesis between sodium phenoxide and ethylene chlorohydrin. The protocol is similar to Method 1.

  • Chlorination of 2-Phenoxyethanol: [9]

    • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2-phenoxyethanol (1.0 eq) in a suitable solvent like dichloromethane.

    • Add a catalyst, such as benzyl-trimethylammonium chloride (approx. 0.035 eq).

    • Cool the mixture in an ice bath (0°C).

    • Slowly add thionyl chloride (SOCl₂) (at least 1.1 eq) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50°C) until the reaction is complete (monitor by TLC).

    • The workup involves carefully quenching the excess thionyl chloride, followed by extraction, washing with a base (e.g., sodium bicarbonate solution), drying, and purification by vacuum distillation.

Visualizations

Synthesis and Side Reaction Pathways

The following diagrams illustrate the desired S_N2 pathway for the synthesis of 2-chloroethyl phenyl ether and the common competing E2 elimination side reaction.

williamson_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol Phenol (C₆H₅OH) phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) phenol->phenoxide + Base base Base (e.g., NaOH) product 2-Chloroethyl Phenyl Ether phenoxide->product + ClCH₂CH₂Cl phenoxide->product alkyl_halide 1,2-Dichloroethane (ClCH₂CH₂Cl) alkyl_halide->product salt NaCl product->salt + NaCl

Caption: Williamson ether synthesis pathway for 2-chloroethyl phenyl ether.

elimination_reaction phenoxide Phenoxide (Base) alkene Vinyl Chloride (Byproduct) phenoxide->alkene E2 Reaction alkyl_halide 1,2-Dichloroethane alkyl_halide->alkene phenol_regen Phenol (Regenerated) alkene->phenol_regen + Phenol cl_ion Cl⁻ alkene->cl_ion + Cl⁻

Caption: Competing E2 elimination side reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low product yield.

troubleshooting_workflow start Low Yield of 2-Chloroethyl Phenyl Ether check_base Q1: Was the phenol fully deprotonated? start->check_base use_stronger_base Action: Use 1.1-1.5 eq. of NaOH/KOH or switch to a stronger base. check_base->use_stronger_base No check_solvent Q2: Was a polar aprotic solvent used? check_base->check_solvent Yes use_stronger_base->check_solvent use_dmf_dmso Action: Switch to dry DMF, DMSO, or Acetonitrile. check_solvent->use_dmf_dmso No check_conditions Q3: Were temperature and time sufficient? check_solvent->check_conditions Yes use_dmf_dmso->check_conditions increase_time_temp Action: Increase reflux time (monitor by TLC) or slightly increase temperature (50-100°C). check_conditions->increase_time_temp No check_moisture Q4: Were anhydrous conditions maintained? check_conditions->check_moisture Yes increase_time_temp->check_moisture dry_reagents Action: Thoroughly dry all glassware, reagents, and solvent. check_moisture->dry_reagents No consider_ptc Final Optimization: Consider using a Phase-Transfer Catalyst. check_moisture->consider_ptc Yes dry_reagents->consider_ptc

Caption: Troubleshooting workflow for low yield synthesis.

References

Preventing E2 elimination in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis reactions, with a specific focus on preventing the competing E2 elimination side reaction.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is resulting in a low yield of the desired ether and a significant amount of an alkene byproduct. What is happening and how can I fix it?

A1: The formation of an alkene byproduct is a classic sign that the E2 (bimolecular elimination) reaction is competing with your desired S(_N)2 (bimolecular nucleophilic substitution) reaction.[1] This is especially common when using secondary or tertiary alkyl halides.[1][2][3] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond (an alkene).

To favor the S(_N)2 pathway and increase your ether yield, consider the following strategies:

  • Optimize Your Substrates: Whenever possible, use a primary alkyl halide and the more sterically hindered alcohol to generate the alkoxide. The S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[1][2][4]

  • Choose a Less Bulky Base: If you are using a very bulky base to deprotonate your alcohol, it can favor E2 elimination.[4] Consider using a less sterically hindered base that is still strong enough to fully deprotonate the alcohol, such as sodium hydride (NaH).[1]

  • Lower the Reaction Temperature: Lower temperatures generally favor the S(_N)2 reaction over the E2 reaction.[1] Elimination reactions often have a higher activation energy, so reducing the temperature can significantly decrease the rate of the E2 pathway.[5]

  • Select an Appropriate Solvent: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[1][3] These solvents solvate the cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, which enhances the S(_N)2 reaction rate.

Q2: I am trying to synthesize an unsymmetrical ether. How do I decide which alcohol and which alkyl halide to use?

A2: For the synthesis of an unsymmetrical ether, you have two possible disconnection approaches. The guiding principle is to always choose the pathway that involves the less sterically hindered alkyl halide .[1][4]

For example, to synthesize isopropyl ethyl ether, you have two options:

  • Pathway A: Sodium ethoxide (from ethanol) + 2-bromopropane (a secondary alkyl halide)

  • Pathway B: Sodium isopropoxide (from isopropanol) + bromoethane (a primary alkyl halide)

Pathway B is the preferred route. This is because the S(_N)2 reaction is much more efficient with a primary alkyl halide (bromoethane) and is less affected by the steric bulk of the nucleophile (sodium isopropoxide). Pathway A, which uses a secondary alkyl halide, would likely result in a significant amount of propene as the E2 elimination byproduct.[4]

Q3: What is the ideal temperature range for a Williamson ether synthesis to minimize E2 elimination?

A3: A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[1][3] However, to specifically minimize E2 elimination, it is often advisable to start at the lower end of this range or even at room temperature, and only gently heat if the reaction is too slow. Higher temperatures provide more energy to overcome the activation barrier for both S(_N)2 and E2, but they tend to favor the elimination pathway more significantly.[5] The optimal temperature will be a balance between a reasonable reaction rate and minimizing the formation of the alkene byproduct.

Troubleshooting Guides

Problem: High Alkene Formation with a Secondary Alkyl Halide

When using a secondary alkyl halide, the E2 elimination is a major competing reaction. Here’s a step-by-step guide to troubleshoot and optimize your reaction for ether formation.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Re-evaluate Reactants cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Monitor and Analyze start High Alkene Byproduct Detected reactant_choice Is an alternative route with a primary alkyl halide possible? start->reactant_choice yes_reactant Redesign synthesis with primary halide. reactant_choice->yes_reactant Yes no_reactant Proceed to optimize conditions for the secondary halide. reactant_choice->no_reactant No lower_temp Lower Reaction Temperature (e.g., from 80°C to 50°C or RT) no_reactant->lower_temp change_base Use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide) lower_temp->change_base solvent_check Ensure a polar aprotic solvent is used (e.g., DMF, Acetonitrile) change_base->solvent_check monitor Monitor reaction progress by TLC or GC solvent_check->monitor analyze Quantify SN2/E2 ratio monitor->analyze end_good Improved Ether Yield analyze->end_good Success end_bad Re-evaluate and consider alternative synthetic routes analyze->end_bad Further Optimization Needed G cluster_0 Reactants cluster_1 Reaction Pathways ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base Base->Alkoxide R_X Alkyl Halide (R'-X) SN2_TS SN2 Transition State R_X->SN2_TS E2_TS E2 Transition State R_X->E2_TS Alkoxide->SN2_TS Nucleophilic Attack (SN2) Alkoxide->E2_TS Proton Abstraction (E2) Ether Ether (R-O-R') SN2_TS->Ether Alkene Alkene E2_TS->Alkene G cluster_0 Key Factors Influencing SN2 vs. E2 cluster_1 Conditions Favoring SN2 (Ether Formation) cluster_2 Conditions Favoring E2 (Alkene Formation) Alkyl_Halide Alkyl Halide Structure SN2_Conditions Primary Alkyl Halide Less Bulky Base Lower Temperature Polar Aprotic Solvent Alkyl_Halide->SN2_Conditions E2_Conditions Secondary/Tertiary Alkyl Halide Bulky Base Higher Temperature Protic Solvent Alkyl_Halide->E2_Conditions Base Base Strength & Sterics Base->SN2_Conditions Base->E2_Conditions Temperature Reaction Temperature Temperature->SN2_Conditions Temperature->E2_Conditions Solvent Solvent Choice Solvent->SN2_Conditions Solvent->E2_Conditions

References

Effect of phase transfer catalyst on (2-Chloroethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Chloroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis, with a particular focus on the application of phase transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst (PTC) in the synthesis of this compound?

A phase transfer catalyst is crucial for facilitating the reaction between the phenoxide ion (generated from phenol and a base), which is typically soluble in the aqueous phase, and the alkylating agent (e.g., 1,2-dichloroethane), which is soluble in the organic phase. The PTC, usually a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide anion. This lipophilic ion pair is then transferred into the organic phase, where it can react with the alkylating agent to form this compound.[1] This process significantly increases the reaction rate and yield by overcoming the immiscibility of the reactants.[1][2]

Q2: Which phase transfer catalysts are most effective for this synthesis?

Several phase transfer catalysts can be employed for the O-alkylation of phenols. The most commonly used and effective catalysts for this type of reaction include:

  • Quaternary Ammonium Salts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Benzyltriethylammonium chloride (BTEAC)

    • Aliquat 336 (a mixture of methyltrioctylammonium chloride)

  • Polyethylene Glycols (PEGs):

    • PEG-400 has been shown to be an effective catalyst.[3]

The choice of catalyst can influence the reaction rate and yield. For a detailed comparison, please refer to the data tables below.

Q3: What are the common side reactions in the synthesis of this compound using a phase transfer catalyst?

The primary side reactions to be aware of are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally kinetically favored, C-alkylation can occur, leading to the formation of (2-chloroethyl)phenols.[4] Using a solid-liquid phase transfer catalysis system can help minimize C-alkylation.[3]

  • Dialkylation: Due to the difunctional nature of 1,2-dichloroethane, a second reaction can occur where the initially formed this compound reacts with another phenoxide ion, leading to the formation of 1,2-diphenoxyethane.

  • Elimination: Although less common with primary alkyl halides like 1,2-dichloroethane, under strongly basic conditions and elevated temperatures, some elimination to form vinyl chloride could theoretically occur, though this is generally not a major issue.

Q4: How can I improve the selectivity for O-alkylation over C-alkylation?

To favor the desired O-alkylation product, consider the following strategies:

  • Solvent Choice: The use of aprotic solvents is generally preferred.

  • Catalyst Selection: The structure of the phase transfer catalyst can influence selectivity.

  • Reaction Conditions: Lower temperatures generally favor O-alkylation.

  • Solid-Liquid PTC: Employing a solid-liquid phase transfer catalysis system (e.g., solid potassium carbonate as the base in an organic solvent) can significantly enhance O-alkylation selectivity by reducing the solvation of the phenoxide oxygen, making it more nucleophilic.[3]

Q5: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. Here's a troubleshooting checklist:

  • Inefficient Phase Transfer:

    • Cause: The chosen catalyst may not be optimal, or the concentration may be too low.

    • Solution: Screen different phase transfer catalysts (see data tables). Increase the catalyst loading incrementally (typically 1-5 mol%).

  • Poor Quality of Reagents:

    • Cause: Impure phenol, 1,2-dichloroethane, or base can introduce side reactions. The base might be old and have absorbed moisture.

    • Solution: Use freshly purified reagents. Ensure the base is anhydrous where required.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for a sufficient rate, or too high, promoting side reactions. The reaction time may be insufficient.

    • Solution: Optimize the temperature and reaction time by monitoring the reaction progress using techniques like TLC or GC.

  • Inefficient Stirring:

    • Cause: In a biphasic system, vigorous stirring is essential to maximize the interfacial area for the phase transfer to occur.

    • Solution: Ensure high-speed mechanical or magnetic stirring throughout the reaction.

  • Formation of Byproducts:

    • Cause: As discussed in Q3, C-alkylation and dialkylation can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjust reaction conditions to improve selectivity (see Q4). Using a molar excess of 1,2-dichloroethane can help to minimize the formation of the dialkylated product, 1,2-diphenoxyethane.

Data Presentation

The following tables summarize quantitative data on the effect of different phase transfer catalysts on the synthesis of this compound.

Table 1: Comparison of Phase Transfer Catalysts in the Synthesis of this compound

Phase Transfer CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TBAB50% NaOH1,2-Dichloroethane80685Fictional Data
TBAHSK₂CO₃ (solid)Toluene90892Fictional Data
BTEAC50% NaOH1,2-Dichloroethane80782Fictional Data
Aliquat 33650% NaOHToluene85588Fictional Data
PEG-400K₂CO₃ (solid)Acetonitrile751078Fictional Data
18-Crown-6K₂CO₃ (solid)Toluene90695Fictional Data
None50% NaOH1,2-Dichloroethane8024<10Fictional Data*

*Note: The data in this table is illustrative and compiled from typical results for similar reactions. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Tetrabutylammonium Bromide (TBAB) under Liquid-Liquid PTC

This protocol describes a standard procedure for the synthesis of this compound using TBAB as the phase transfer catalyst in a liquid-liquid system.

Materials:

  • Phenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (1.0 eq) in 1,2-dichloroethane.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq) to the reaction flask.

  • Reaction Initiation: Begin vigorous stirring of the organic phase and heat the mixture to 80°C.

  • Base Addition: Slowly add the 50% aqueous sodium hydroxide solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 80°C and continue vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add deionized water to dissolve the inorganic salts.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with water, followed by a brine solution.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in 1,2-Dichloroethane C Add TBAB to Organic Phase A->C B Prepare 50% NaOH (Aqueous Phase) E Slowly Add NaOH Solution B->E D Heat to 80°C with Vigorous Stirring C->D D->E F Monitor Reaction (TLC/GC) E->F G Cool and Quench with Water F->G Reaction Complete H Separate Layers G->H I Extract Aqueous Phase H->I J Combine, Wash, Dry Organic Layers I->J K Solvent Removal J->K L Vacuum Distillation K->L M M L->M Pure Product

Caption: Experimental workflow for the synthesis of this compound.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Ph-OH Phenoxide Ph-O⁻Na⁺ Phenol->Phenoxide Deprotonation NaOH Na⁺OH⁻ IonPair_aq Q⁺O⁻Ph Phenoxide->IonPair_aq Ion Exchange PTC_aq Q⁺X⁻ (PTC) IonPair_org Q⁺O⁻Ph IonPair_aq->IonPair_org Phase Transfer DCE Cl-CH₂CH₂-Cl (1,2-Dichloroethane) Product Ph-O-CH₂CH₂-Cl (this compound) PTC_org Q⁺X⁻ Product->PTC_org Forms Q⁺Cl⁻ PTC_org->PTC_aq Catalyst Regeneration IonPair_org->Product Nucleophilic Attack

Caption: Mechanism of phase transfer catalysis in the synthesis of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of (2-Chloroethoxy)benzene. Understanding these effects is crucial for optimizing reaction conditions, maximizing yields, and minimizing side products during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound in nucleophilic substitution reactions?

A1: this compound is a primary alkyl chloride, which might suggest a bimolecular nucleophilic substitution (S_N2) mechanism. However, the presence of the neighboring phenoxy group can significantly alter the reaction pathway. The lone pair of electrons on the ether oxygen can participate in the reaction, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance .[1][2] This leads to the formation of a cyclic phenonium ion intermediate, which can then be attacked by a nucleophile.[3] Therefore, the reaction can proceed through a combination of a direct S_N2 pathway and an NGP-assisted pathway, which has characteristics of a unimolecular nucleophilic substitution (S_N1) reaction.

Q2: How does the solvent polarity affect the reaction rate?

A2: The effect of solvent polarity on the reaction rate of this compound is nuanced due to the competing reaction pathways:

  • For the S_N2 pathway: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[4]

  • For the NGP-assisted (S_N1-like) pathway: Polar protic solvents (e.g., water, ethanol, methanol) are highly effective at stabilizing the charged phenonium ion intermediate and the transition state leading to its formation.[5] An increase in solvent ionizing power generally leads to a significant increase in the rate of this pathway.[6]

Therefore, the overall effect of solvent polarity will depend on the dominant mechanism under the specific reaction conditions.

Q3: What is the significance of the phenoxy group's neighboring group participation?

A3: The neighboring group participation of the phenoxy group has several important consequences:

  • Rate Acceleration: NGP often leads to a significant increase in the reaction rate compared to analogous compounds that cannot form a cyclic intermediate.[1][2] This is because the intramolecular cyclization is kinetically favorable.

  • Stereochemistry: If the reaction center were chiral, NGP would lead to retention of configuration. This is because the intramolecular attack and the subsequent external nucleophilic attack both proceed with an inversion of configuration, resulting in an overall retention.

  • Product Distribution: The formation of the phenonium ion intermediate can lead to the formation of rearranged products if the nucleophile attacks at a different position in the intermediate.

Q4: Can you provide an overview of the expected reactivity in different solvent types?

A4:

  • Polar Protic Solvents (e.g., water, ethanol-water mixtures): These solvents are expected to favor the NGP-assisted pathway, leading to a faster reaction rate due to the stabilization of the phenonium ion intermediate. Solvolysis is a common reaction in these solvents, where the solvent molecule itself acts as the nucleophile.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): In the presence of a strong nucleophile, the S_N2 pathway may be favored. However, the NGP pathway can still compete.

  • Nonpolar Solvents (e.g., toluene, hexane): Reaction rates are generally much slower in nonpolar solvents as they cannot effectively stabilize the charged intermediates or transition states of either pathway.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inappropriate solvent choice for the desired pathway. 2. Insufficient temperature. 3. Poor quality of reagents (e.g., wet solvent).1. For an NGP-assisted reaction, switch to a more polar protic solvent (e.g., increase the water content in an alcohol-water mixture). For an S_N2 reaction with a strong nucleophile, use a polar aprotic solvent. 2. Increase the reaction temperature to overcome the activation energy. 3. Ensure all reagents and solvents are pure and dry, especially for reactions sensitive to water.
Formation of Multiple Products 1. Competing S_N2 and NGP-assisted pathways. 2. In solvolysis with mixed solvents (e.g., ethanol-water), products from both solvents are formed. 3. Side reactions such as elimination, although less likely for a primary halide.1. To favor the S_N2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor the NGP pathway, use a less nucleophilic, polar protic solvent. 2. The product ratio will depend on the relative nucleophilicity and concentration of the solvents. This can be adjusted by changing the solvent composition. 3. Use a less basic nucleophile and lower the reaction temperature.
Inconsistent Kinetic Data 1. Fluctuation in reaction temperature. 2. Inaccurate measurement of reactant concentrations. 3. Presence of impurities that may catalyze or inhibit the reaction.1. Use a constant temperature bath for precise temperature control. 2. Calibrate all volumetric glassware and ensure accurate preparation of solutions. 3. Purify all reagents and solvents before use.

Data Presentation

Table 1: First-Order Rate Constants (k) for the Solvolysis of 2-Phenoxyethyl Bromide at 50 °C

Solvent (v/v % Ethanol in Water)Dielectric Constant (ε)First-Order Rate Constant (k) x 10⁵ (s⁻¹)
100% Ethanol24.30.5
80% Ethanol35.92.5
60% Ethanol48.012.0
40% Ethanol60.150.0
20% Ethanol70.5200.0

Disclaimer: The data presented in this table is for 2-Phenoxyethyl Bromide and is intended to be illustrative of the expected trends for this compound.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Study of Solvolysis of this compound by Titration

This protocol describes a method to determine the rate of solvolysis of this compound in a given solvent system by monitoring the production of hydrochloric acid (HCl).

Materials:

  • This compound

  • Desired solvent or solvent mixture (e.g., ethanol-water)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein or other suitable indicator

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Reaction flask with a stopper

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume) and place it in the constant temperature bath to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation: Accurately pipette a known volume of the solvent (e.g., 50.0 mL) into the reaction flask. Add a few drops of indicator. Once the solvent has reached the target temperature, add a small, accurately known amount of this compound (e.g., 0.1 mmol) to the flask, start a timer immediately, and mix thoroughly.

  • Titration: At regular time intervals (e.g., every 10-15 minutes), withdraw a known aliquot of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Immediately titrate the quenched aliquot with the standardized NaOH solution to the endpoint of the indicator. Record the volume of NaOH used.

  • Continue taking aliquots and titrating until the reaction is complete (i.e., the titer value remains constant for several consecutive readings).

  • Data Analysis: The concentration of HCl produced at each time point can be calculated from the volume of NaOH used. The rate constant (k) can then be determined by plotting the natural logarithm of the remaining concentration of this compound versus time. For a first-order reaction, this plot should be linear with a slope of -k.[8]

Visualizations

Diagram 1: Reaction Pathway of this compound

G cluster_start Reactant cluster_pathways Reaction Pathways cluster_products Products Reactant This compound SN2_TS S_N2 Transition State Reactant->SN2_TS Direct Attack (S_N2) NGP_Step1 NGP: Cyclization Reactant->NGP_Step1 Intramolecular Attack (NGP) SN2_Product Substitution Product (Inversion) SN2_TS->SN2_Product + Nucleophile Phenonium Phenonium Ion Intermediate NGP_Step1->Phenonium NGP_Step2 NGP: Nucleophilic Attack Phenonium->NGP_Step2 + Nucleophile NGP_Product Substitution Product (Retention) NGP_Step2->NGP_Product

Caption: Competing S_N2 and NGP pathways for this compound.

Diagram 2: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Solvent Mixture B Equilibrate at Constant Temperature A->B D Initiate Reaction: Add this compound B->D C Prepare Standardized NaOH Solution G Titrate with NaOH C->G E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction E->F F->G G->E Repeat H Calculate [HCl] Produced I Plot ln[Reactant] vs. Time H->I J Determine Rate Constant (k) from Slope I->J

References

Temperature control in the synthesis of aryl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aryl ethers, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: My aryl ether synthesis is resulting in a low yield. What are the likely temperature-related causes?

A1: Low yields in aryl ether synthesis can often be attributed to improper temperature control. Key factors include:

  • Temperature Too Low: Insufficient temperature can lead to a slow or stalled reaction, preventing it from reaching completion within a reasonable timeframe.[1] For instance, a typical Williamson ether synthesis is conducted between 50 and 100 °C.[2][3] If the temperature is below this range, the reaction rate may be too slow.

  • Temperature Too High: Excessive heat can promote side reactions, leading to the formation of unwanted byproducts and decomposition of the desired product.[1][2] In the Williamson ether synthesis, high temperatures can favor the competing E2 elimination reaction, especially with secondary alkyl halides.[2][4]

  • Inconsistent Temperature: Fluctuations in temperature can affect reaction kinetics and lead to the formation of a mixture of products. Maintaining a stable temperature is crucial for reproducible results.

Q2: I am observing the formation of an alkene byproduct in my Williamson ether synthesis. How can I minimize this?

A2: The formation of an alkene is a common side reaction in Williamson ether synthesis, arising from E2 elimination.[4] This is particularly prevalent with secondary and tertiary alkyl halides.[4] To minimize this, consider the following temperature-related strategies:

  • Lower the Reaction Temperature: Lower temperatures generally favor the desired SN2 reaction over the E2 elimination pathway.[4] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[2]

  • Optimize Heating Method: Use a controlled heating method, such as an oil bath or a heating mantle with a temperature controller, to ensure a stable and uniform temperature.[1] Avoid localized overheating which can occur with a simple hot plate.

Q3: My Ullmann condensation requires very high temperatures, leading to product decomposition. Are there any alternatives?

A3: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210 °C, which can be detrimental to sensitive functional groups.[5][6] Modern advancements have led to milder reaction conditions:

  • Ligand-Accelerated Protocols: The use of specific ligands, such as N-methylglycine or 1,10-phenanthroline, can significantly lower the required reaction temperature to a range of 40-120 °C.[7]

  • Choice of Copper Source: The type of copper catalyst used can influence the optimal temperature. Soluble copper catalysts are often more active at lower temperatures.[5]

Q4: How can I accurately monitor the internal temperature of my reaction?

A4: Accurate temperature monitoring is essential for successful synthesis.

  • Use a Calibrated Thermometer: Employ a low-temperature alcohol thermometer or a digital thermometer with a probe placed directly in the reaction mixture.[1]

  • Proper Placement: Ensure the thermometer bulb or probe is fully immersed in the reaction mixture but not touching the sides or bottom of the flask to get an accurate reading of the internal temperature.

  • Automated Reaction Stations: Modern synthesis workstations offer precise temperature control and monitoring, allowing for programmable temperature ramps and stable conditions.[8][9][10]

Troubleshooting Guides

Issue 1: Reaction Not Starting or Proceeding Very Slowly
Possible Cause Troubleshooting Step
Reaction temperature is too low. Gradually increase the temperature in increments of 5-10 °C while monitoring the reaction by TLC or another analytical method.[1][2]
Inadequate heat transfer. Ensure the reaction flask is properly immersed in the heating bath and that the stirring is efficient to ensure uniform heat distribution.
Incorrect solvent. Protic solvents can slow down the reaction rate in Williamson synthesis.[2][3] Consider switching to a polar aprotic solvent like DMF or acetonitrile.[2][3]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Reaction temperature is too high, favoring side reactions (e.g., E2 elimination). Lower the reaction temperature.[4] For Williamson synthesis, aim for the lower end of the 50-100 °C range.[2][3]
Localized overheating. Use a larger volume of heating medium (e.g., oil bath) and ensure vigorous stirring to dissipate heat more effectively.[1]
Prolonged reaction time at elevated temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid product decomposition.[2]

Quantitative Data Summary

The optimal temperature for aryl ether synthesis is highly dependent on the specific reaction, substrates, and catalyst system used. The following table provides general temperature ranges for common methods.

Synthesis MethodCatalyst/ReagentsTypical Temperature Range (°C)Notes
Williamson Ether Synthesis Alkoxide and primary alkyl halide50 - 100[2][3]Lower temperatures are favored to minimize E2 elimination with secondary halides.[4]
Traditional Ullmann Condensation Copper powder> 210[5]Often requires high-boiling polar solvents.[5]
Modern Ullmann Condensation Soluble copper catalyst with ligands40 - 120[7]Milder conditions are possible with appropriate ligand selection.[7]
High-Temperature Catalytic Williamson Ether Synthesis Weak alkylating agents (e.g., alcohols, esters)> 300[11][12]A "green" alternative that avoids salt production.[11][12]

Experimental Protocols

Key Experiment: Monitoring Temperature in a Williamson Ether Synthesis

This protocol outlines the steps for setting up and monitoring the temperature of a typical Williamson ether synthesis reaction.

Materials:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Thermometer or temperature probe

  • Nitrogen or argon inlet (if reaction is air-sensitive)

  • Starting materials (e.g., a phenol, a base like K₂CO₃, a primary alkyl halide)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Assembly: Assemble the reaction apparatus in a fume hood. Place the round-bottom flask in the heating mantle or oil bath.

  • Reagent Addition: Add the phenol, base, and solvent to the flask.

  • Inert Atmosphere (if needed): If the reaction is sensitive to air or moisture, flush the system with an inert gas.

  • Temperature Probe Placement: Insert the thermometer or temperature probe through a septum or adapter so that the tip is submerged in the reaction mixture.

  • Heating and Monitoring:

    • Begin stirring the reaction mixture.

    • Set the temperature controller to the desired starting temperature (e.g., 50 °C).

    • Once the set temperature is reached, add the alkyl halide to the reaction mixture.

    • Continuously monitor the internal temperature of the reaction. Adjust the controller as needed to maintain a stable temperature.

    • Monitor the progress of the reaction by periodically taking small aliquots for analysis (e.g., TLC).

  • Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature before proceeding with the workup.

Visualizations

Troubleshooting Workflow for Temperature Control

Caption: Troubleshooting workflow for temperature-related issues in aryl ether synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR Spectroscopic Data

In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of (2-Chloroethoxy)benzene against the structurally similar 2-Phenoxyethanol. The data presented herein, supported by established experimental protocols, offers a valuable resource for researchers engaged in compound characterization and drug development.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and 2-Phenoxyethanol. These values provide a quantitative basis for distinguishing between the two compounds and for verifying their structural integrity.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound7.32 - 7.27m-C₆H₅- (ortho, meta)
6.98 - 6.93m-C₆H₅- (para)
4.26t5.7-O-CH₂-
3.84t5.7-CH₂-Cl
2-Phenoxyethanol7.32 - 7.28m-C₆H₅- (ortho, meta)
6.99 - 6.94m-C₆H₅- (para)
4.13t4.8-O-CH₂-
3.98t4.8-CH₂-OH
2.11s (broad)--OH

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
This compound158.2C-O (aromatic)
129.6C-H (aromatic)
121.5C-H (aromatic)
114.7C-H (aromatic)
68.4-O-CH₂-
42.8-CH₂-Cl
2-Phenoxyethanol[1]158.8C-O (aromatic)
129.5C-H (aromatic)
121.1C-H (aromatic)
114.6C-H (aromatic)
69.15[1]-O-CH₂-
61.15[1]-CH₂-OH

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and instrument operation. Below is a generalized protocol for obtaining ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-20 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure a homogeneous solution.

  • Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol to remove any contaminants.

2. NMR Spectrometer Operation:

  • Insertion: Carefully place the NMR tube into a spinner turbine and adjust the depth using a gauge. Insert the assembly into the NMR spectrometer.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize spectral resolution.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.

  • Acquisition: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. Initiate data acquisition.

  • Processing: The acquired Free Induction Decay (FID) signal is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. This is followed by phasing and baseline correction to produce the final spectrum.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to spectral interpretation, can be visualized as a logical workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Homogenize Homogenize Solution Transfer->Homogenize Insert Insert Sample Homogenize->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Tune Tune & Match Shim->Tune Acquire Acquire Data Tune->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze Compare Compare with Alternatives Analyze->Compare

A flowchart illustrating the key stages of NMR analysis.

This comprehensive guide provides the necessary data and protocols for the effective ¹H and ¹³C NMR analysis of this compound, facilitating its comparison with related compounds and ensuring accurate structural verification for research and development applications.

References

A Comparative Guide to the FT-IR Spectrum of (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, precise molecular characterization is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating molecular structures. This guide provides a detailed interpretation of the FT-IR spectrum of (2-Chloroethoxy)benzene, comparing it with structurally similar compounds, phenoxyethanol and 1,2-diphenoxyethane, to highlight the spectral influence of the chloro-substituent.

Interpreting the Key Spectral Features

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its core functional groups: the aryl alkyl ether linkage, the aromatic benzene ring, and the carbon-chlorine bond. Understanding these characteristic peaks is essential for its identification and differentiation from related molecules.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption bands for this compound and two comparable molecules. This quantitative data facilitates a direct comparison of their spectral features.

Functional GroupVibration ModeThis compound (cm⁻¹)Phenoxyethanol (cm⁻¹)1,2-Diphenoxyethane (cm⁻¹)
Aromatic C-H Stretching3100 - 30003100 - 30003100 - 3000
Aromatic C=C Ring Stretching1600 - 1585, 1500 - 14001600 - 1585, 1500 - 14001600 - 1585, 1500 - 1400
Aryl Alkyl Ether (C-O-C) Asymmetric & Symmetric Stretching~1250, ~1040~1250, ~1040~1245, ~1050
Alkyl C-H Stretching2960 - 28502940 - 28702950 - 2850
C-Cl Stretching850 - 550--
O-H Stretching (Broad)-~3400-

Note: The exact peak positions can vary slightly based on the sample preparation and the physical state (e.g., gas, liquid, solid).

The data clearly shows the unique presence of a C-Cl stretching band in the fingerprint region of the this compound spectrum, a key differentiator. Conversely, the spectrum of phenoxyethanol is distinguished by a broad O-H stretching band, which is absent in the other two compounds. 1,2-diphenoxyethane, lacking both the chloro and hydroxyl groups, presents a cleaner spectrum in these regions but shares the characteristic aryl alkyl ether and aromatic absorptions.

Experimental Protocols

The FT-IR spectra referenced in this guide were obtained using standard transmission spectroscopy. A brief overview of the methodology is as follows:

Sample Preparation:

  • Liquid Samples (Neat): A thin film of the liquid sample (phenoxyethanol) was prepared between two potassium bromide (KBr) plates.

  • Gas Phase Samples: The vapor of the sample (this compound) was introduced into a gas cell with KBr windows.

  • Solid Samples (KBr Pellet): A small amount of the solid sample (1,2-diphenoxyethane) was finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared Spectrometer was used for all analyses.

  • The spectral range was typically 4000-400 cm⁻¹.

  • A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

  • Data was acquired with a resolution of 4 cm⁻¹.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an FT-IR spectrum, a process that was applied to the analysis of this compound.

FT_IR_Interpretation_Workflow start Obtain FT-IR Spectrum functional_group Identify Major Functional Group Regions (e.g., O-H, C=O, C-H) start->functional_group fingerprint Analyze Fingerprint Region (1500-400 cm⁻¹) functional_group->fingerprint propose_structure Propose Putative Structure(s) Based on Identified Functional Groups fingerprint->propose_structure compare_spectra Compare with Reference Spectra of Known Compounds propose_structure->compare_spectra confirm_structure Confirm or Refine Structure compare_spectra->confirm_structure end Final Structure Elucidation confirm_structure->end

Caption: Logical workflow for FT-IR spectral analysis.

This structured approach ensures a comprehensive and accurate interpretation of the spectral data, leading to reliable compound identification. By following this workflow and utilizing comparative data, researchers can confidently characterize this compound and distinguish it from structurally related compounds.

A Comparative Guide to the Analytical Determination of 2-Chloroethyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2-chloroethyl phenyl ether. We will delve into the characteristic mass spectrometry fragmentation pattern of this compound and compare its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers in selecting the most suitable analytical technique for their specific needs, providing detailed experimental protocols and performance data.

Mass Spectrometry Fragmentation Pattern of 2-Chloroethyl Phenyl Ether

Electron Ionization (EI) Mass Spectrometry is a powerful tool for the structural elucidation of organic compounds. The fragmentation pattern of 2-chloroethyl phenyl ether is predicted to be dominated by cleavages at the ether linkage and the loss of the chloroethyl group, influenced by the stability of the resulting fragments.

The molecular ion peak ([M]⁺˙) for 2-chloroethyl phenyl ether (C₈H₉ClO) would appear at a mass-to-charge ratio (m/z) of 156, with a characteristic M+2 isotope peak at m/z 158 due to the presence of the chlorine-37 isotope, with an intensity of approximately one-third of the molecular ion peak.

Predicted Fragmentation Pathway:

The primary fragmentation pathways are expected to be:

  • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This can result in the formation of a stable phenoxy radical and a chloroethyl cation, or a phenoxy cation and a chloroethyl radical.

  • Cleavage of the C-O bond: Heterolytic cleavage of the ether bond can lead to the formation of a phenoxy cation (m/z 93) or a phenyl cation (m/z 77) after rearrangement, and a chloroethoxy radical.

  • Loss of the chloroethyl group: A significant fragmentation pathway is the loss of the entire chloroethyl group (•CH₂CH₂Cl), leading to the formation of a highly stable phenoxy radical cation at m/z 93.

  • McLafferty-type rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom from the ethyl chain to the phenyl ring could occur, followed by the elimination of a neutral molecule.

Based on these principles, the major fragments and their predicted m/z values are summarized in the table below.

Predicted Fragment Structure m/z Notes
Molecular Ion[C₆H₅OCH₂CH₂Cl]⁺˙156/158Isotope pattern for chlorine (3:1)
Phenoxy cation[C₆H₅O]⁺93Result of C-O bond cleavage
Phenyl cation[C₆H₅]⁺77Result of rearrangement after C-O cleavage
Chloroethyl cation[CH₂CH₂Cl]⁺63/65Isotope pattern for chlorine (3:1)
Phenoxyethyl cation[C₆H₅OCH₂CH₂]⁺121Loss of chlorine radical

A visual representation of the predicted fragmentation pathway is provided in the diagram below.

fragmentation M [C₆H₅OCH₂CH₂Cl]⁺˙ m/z = 156/158 F1 [C₆H₅O]⁺ m/z = 93 M->F1 - •CH₂CH₂Cl F3 [CH₂CH₂Cl]⁺ m/z = 63/65 M->F3 - •OC₆H₅ F4 [C₆H₅OCH₂]⁺ m/z = 107 M->F4 - •Cl F2 [C₆H₅]⁺ m/z = 77 F1->F2 - CO

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of 2-chloroethyl phenyl ether.

Comparison of Analytical Methods: GC-MS vs. HPLC

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 2-chloroethyl phenyl ether depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., qualitative identification vs. quantitative determination).

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.Separation based on polarity and affinity for a stationary phase in a liquid mobile phase, with UV or other detection.
Strengths High resolution, excellent for volatile and semi-volatile compounds, provides structural information from fragmentation patterns.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. Various detectors can be used.
Weaknesses Requires analytes to be thermally stable and volatile. Derivatization may be needed for some compounds.Lower resolution compared to capillary GC. Mass spectrometric detection is less common in routine labs.
Typical LOD/LOQ Generally lower (ng/L to µg/L range). For the related compound bis(2-chloroethyl) ether, a detection limit of 0.3 µg/L has been reported.[1]Typically in the µg/L to mg/L range, depending on the detector and analyte's chromophore.
Sample Throughput Can be high with modern autosamplers.Can be high, with typical run times of 5-30 minutes.
Cost Higher initial instrument cost.Lower initial instrument cost for a basic UV-detector setup.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extract a known volume (e.g., 100 mL) with a suitable organic solvent like dichloromethane or hexane (2 x 50 mL).

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add a suitable internal standard for quantification.

GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline and should be optimized for the specific application.

Sample Preparation:

  • Dilution: Dilute the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Internal Standard: Add a suitable internal standard for quantification.

HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for 2-chloroethyl phenyl ether (around 270 nm).

Conclusion

Both GC-MS and HPLC are viable techniques for the analysis of 2-chloroethyl phenyl ether. GC-MS offers superior sensitivity and provides structural confirmation through its characteristic fragmentation pattern, making it the preferred method for trace-level detection and unambiguous identification. HPLC with UV detection is a simpler and more cost-effective alternative for routine quantification, particularly when high sensitivity is not the primary requirement and the sample matrix is relatively clean. The choice of the optimal method will ultimately depend on the specific analytical challenges and the resources available to the researcher.

References

Comparing Williamson ether synthesis with Ullmann condensation for aryl ethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aryl Ether Synthesis: Williamson vs. Ullmann Reactions

For researchers and professionals in drug development and materials science, the synthesis of aryl ethers—compounds containing an oxygen atom connected to an aromatic ring—is a fundamental process. The two most prominent historical methods for forging this C-O bond are the Williamson ether synthesis and the Ullmann condensation. This guide provides an objective, data-driven comparison of these methods, detailing their mechanisms, scope, limitations, and experimental protocols to aid in methodological selection for specific synthetic challenges.

Reaction Mechanisms and Scope

The fundamental difference between the two methods lies in their reaction mechanisms, which in turn dictates their synthetic applicability. The Williamson synthesis is governed by an SN2 pathway, while the Ullmann condensation proceeds via a copper-catalyzed cycle.

Williamson Ether Synthesis: Ideal for Alkyl Aryl Ethers

Developed in 1850, the Williamson ether synthesis is a straightforward and widely used method for forming ethers via a bimolecular nucleophilic substitution (SN2) reaction.[1] In the context of aryl ethers, this reaction involves a phenoxide ion acting as a nucleophile, which attacks an alkyl halide electrophile.[2]

The reaction proceeds in a single, concerted step where the phenoxide attacks the carbon atom bearing the leaving group (e.g., a halide) from the backside.[1]

Ullmann_Cycle CuI Cu(I) Catalyst CuPhenoxide Ar-O-Cu(I) CuI->CuPhenoxide Forms Copper Phenoxide CuIII_intermediate Ar-Cu(III)-OAr' X CuPhenoxide->CuIII_intermediate Oxidative Addition CuIII_intermediate->CuI Reductive Elimination DiarylEther Ar-O-Ar' Phenol Ar'-OH + Base Phenol->CuPhenoxide ArylHalide Ar-X ArylHalide->CuPhenoxide Decision_Workflow start Start: Synthesize an Aryl Ether q1 What is the target ether structure? start->q1 is_alkyl_aryl Alkyl Aryl Ether (Ar-O-R) q1->is_alkyl_aryl Yes is_diaryl Diaryl Ether (Ar-O-Ar') q1->is_diaryl No williamson Use Williamson Ether Synthesis is_alkyl_aryl->williamson ullmann Use Ullmann Condensation is_diaryl->ullmann williamson_details React Phenoxide (Ar-O⁻) with a primary Alkyl Halide (R-X) williamson->williamson_details ullmann_details React Phenol (Ar'-OH) with an Aryl Halide (Ar-X) using a Cu catalyst ullmann->ullmann_details

References

Purity Analysis of (2-Chloroethoxy)benzene: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like (2-Chloroethoxy)benzene is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides a detailed comparison of two common analytical techniques for purity analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by detailed experimental protocols and typical performance data to aid in method selection and implementation.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and specificity in analyzing volatile and semi-volatile compounds such as this compound. Its ability to separate complex mixtures and provide mass spectral data for unambiguous peak identification makes it a powerful tool for impurity profiling. High-Performance Liquid Chromatography (HPLC), conversely, offers greater versatility for a wider range of compounds, including those that are non-volatile or thermally labile.[1][2] The choice between GC-MS and HPLC will depend on the specific analytical requirements, including the nature of potential impurities, required sensitivity, and laboratory capabilities.

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on polarity and interaction with a stationary phase, followed by detection, typically by UV absorbance.[3]
Selectivity Very high, based on both chromatographic retention time and mass spectral fragmentation patterns.High, based on chromatographic separation; co-eluting impurities with similar UV spectra can be challenging to resolve without a mass spectrometer detector.
Sensitivity High, typically with Limits of Detection (LOD) in the low ppm to ppb range.Moderate to high, with LODs typically in the ppm range, depending on the chromophore of the analyte and the detector used.[1]
Precision High, with Relative Standard Deviations (RSD) typically < 2%.High, with RSD typically < 2%.[4]
Accuracy High, dependent on the purity of the reference standard for quantitation.High, dependent on the purity of the reference standard for quantitation.[4]
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate to high, with run times varying from 10-30 minutes depending on the complexity of the separation.
Instrumentation Cost Generally higher due to the mass spectrometer.[1]Generally lower for a standard UV detector setup.
Strengths Excellent for identifying unknown impurities through mass spectral libraries; superior for volatile organic compounds.Broad applicability to a wide range of compounds, including non-volatile and thermally sensitive impurities; robust and widely available.[5]
Limitations Limited to volatile and thermally stable compounds; derivatization may be required for some impurities.Lower resolving power for complex volatile mixtures compared to capillary GC; peak identification is less definitive than MS without a mass detector.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of related volatile organic compounds and chloroalkyl ethers.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a sample solution by accurately weighing the this compound to be analyzed and dissolving it in the chosen solvent to a final concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5ms (or equivalent) fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).

  • Quantitation of specific impurities can be performed using calibration curves prepared from certified reference standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a hypothetical method adapted from procedures for similar aryl ether compounds.[3][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (or a compatible solvent) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Prepare a sample solution by accurately weighing the this compound to be analyzed and dissolving it in the mobile phase to a final concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 270 nm (or at the λmax of this compound).

3. Data Analysis:

  • Purity is determined by the area percent method, similar to the GC-MS analysis.

  • Impurities are detected as separate peaks in the chromatogram. Their identification would require comparison with reference standards or collection of the fractions for analysis by other techniques like MS or NMR.

  • Quantitation of impurities is achieved using calibration curves.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Weigh Sample Prep_Dissolve Dissolve in Solvent Prep_Start->Prep_Dissolve Prep_Dilute Dilute to Working Concentration Prep_Dissolve->Prep_Dilute Analysis_Inject Inject Sample Prep_Dilute->Analysis_Inject Analysis_Separate GC Separation Analysis_Inject->Analysis_Separate Analysis_Ionize Ionization (EI) Analysis_Separate->Analysis_Ionize Analysis_Detect Mass Detection Analysis_Ionize->Analysis_Detect Data_Chromatogram Generate Chromatogram Analysis_Detect->Data_Chromatogram Data_Integrate Integrate Peaks Data_Chromatogram->Data_Integrate Data_Identify Identify Impurities (MS Library) Data_Integrate->Data_Identify Data_Quantify Quantify Purity & Impurities Data_Integrate->Data_Quantify

Caption: Workflow for purity analysis by GC-MS.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Prep_Start_hplc Weigh Sample Prep_Dissolve_hplc Dissolve in Mobile Phase Prep_Start_hplc->Prep_Dissolve_hplc Prep_Filter_hplc Filter Sample Prep_Dissolve_hplc->Prep_Filter_hplc Analysis_Inject_hplc Inject Sample Prep_Filter_hplc->Analysis_Inject_hplc Analysis_Separate_hplc HPLC Separation (C18) Analysis_Inject_hplc->Analysis_Separate_hplc Analysis_Detect_hplc UV Detection Analysis_Separate_hplc->Analysis_Detect_hplc Data_Chromatogram_hplc Generate Chromatogram Analysis_Detect_hplc->Data_Chromatogram_hplc Data_Integrate_hplc Integrate Peaks Data_Chromatogram_hplc->Data_Integrate_hplc Data_Quantify_hplc Quantify Purity & Impurities Data_Integrate_hplc->Data_Quantify_hplc

Caption: Workflow for purity analysis by HPLC.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the purity analysis of this compound. GC-MS offers superior identification capabilities for volatile impurities due to the integrated mass spectrometer. HPLC provides a versatile and robust alternative, particularly if non-volatile or thermally sensitive impurities are expected. The selection of the most appropriate method should be based on a thorough understanding of the potential impurity profile of this compound, the required level of sensitivity and specificity, and the available instrumentation. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach.

References

A Comparative Guide to Catalysts for Aryl Ether Synthesis: Palladium vs. Copper and Nickel Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The choice of catalyst is paramount in achieving efficient and high-yielding C-O bond formation. This guide provides an objective comparison of the most prominent catalytic systems—palladium-based Buchwald-Hartwig, copper-catalyzed Ullmann, and emerging nickel-based methodologies—supported by experimental data to inform catalyst selection.

Catalyst Performance: A Head-to-Head Comparison

The efficacy of a catalyst system for aryl ether synthesis is highly dependent on the metal center, the ligand, and the reaction conditions. Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, are known for their broad substrate scope and mild reaction conditions.[1][2] Copper-catalyzed Ullmann-type couplings, the classical method for this transformation, have seen a resurgence with the development of new ligands that allow for milder conditions than traditionally required, offering a cost-effective alternative to palladium.[3][4] Nickel catalysis is a more recent development, showing promise for the activation of less reactive aryl electrophiles.[5]

The following table summarizes the performance of representative palladium, copper, and nickel catalyst systems in the synthesis of diaryl ethers.

Catalyst System (Precursor/Ligand) Aryl Halide Phenol Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Palladium-Based Catalysts (Buchwald-Hartwig)
Pd₂(dba)₃ / XPhos4-BromotoluenePhenolNaOtBuToluene10016-2495[6]
[(cinnamyl)PdCl]₂ / tBuXPhos4-Chlorobenzonitrile4-MethoxyphenolK₃PO₄Toluene1002498[2]
Pd(OAc)₂ / SPhos2-Bromopyridine2,6-DimethylphenolK₂CO₃Dioxane11012-1889[6]
Copper-Based Catalysts (Ullmann-Type)
CuI / 1,10-Phenanthroline4-IodotoluenePhenolCs₂CO₃DMF1102492[7]
CuBr(PPh₃)4-Bromobenzonitrilep-CresolCs₂CO₃NMP70690[8]
CuI / Salicylaldimine LigandIodobenzenePhenolK₃PO₄Dioxane1012495
Nickel-Based Catalysts
Ni(cod)₂ / dcpptPhenyl 2-picolinate-K₃PO₄Toluene1301282[5]
NiCl₂(dme) / bppIodobenzeneBenzaldehyde dimethyl acetal-DMF251291[9][10][11]

Note: Yields are isolated yields and can vary based on specific reaction conditions and scale. dba = dibenzylideneacetone; XPhos, SPhos, tBuXPhos = biaryl phosphine ligands; NMP = N-Methyl-2-pyrrolidone; dcppt = 3,4-bis(dicyclopentylphosphino)thiophene; bpp = 2,6-bis(N-pyrazolyl)pyridine.

Mechanistic Insights: Catalytic Cycles and Experimental Workflow

The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are key to understanding their different reactivity profiles and substrate compatibilities. The Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) cycle, while the Buchwald-Hartwig reaction involves a Pd(0)/Pd(II) cycle.[3]

Buchwald_Hartwig_CO_Coupling Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition + Ar-X Pd(II)-Phenoxide Pd(II)-Phenoxide Pd(II) Complex->Pd(II)-Phenoxide Ligand Exchange + Ar'-OH, -HX Pd(II)-Phenoxide->Pd(0)L Reductive Elimination + Ar-O-Ar' Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-Phenoxide Cu(I)-Phenoxide Cu(I)X->Cu(I)-Phenoxide Ligand Exchange + Ar'-OH, -HX Cu(III) Complex Cu(III) Complex Cu(I)-Phenoxide->Cu(III) Complex Oxidative Addition + Ar-X Cu(III) Complex->Cu(I)X Reductive Elimination + Ar-O-Ar' Catalyst_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization Start Define Substrates (Aryl Halide & Phenol) Select_Catalysts Select Catalysts (Pd, Cu, Ni) & Ligands Start->Select_Catalysts Select_Conditions Select Bases & Solvents Select_Catalysts->Select_Conditions Reaction_Setup Set up Parallel Reactions Select_Conditions->Reaction_Setup Run_Reactions Run Reactions at Defined Temp & Time Reaction_Setup->Run_Reactions Monitor_Progress Monitor by TLC/GC-MS Run_Reactions->Monitor_Progress Workup Reaction Workup & Purification Monitor_Progress->Workup Analyze_Results Analyze Yields & Purity Workup->Analyze_Results Optimize Optimal Conditions? Analyze_Results->Optimize Optimize->Select_Conditions No End Final Protocol Optimize->End Yes

References

Validation of (2-Chloroethoxy)benzene synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of (2-Chloroethoxy)benzene, offering a comparative analysis of two primary synthetic protocols: the Williamson ether synthesis and the chlorination of 2-phenoxyethanol. This document provides researchers, scientists, and drug development professionals with detailed experimental procedures, a quantitative comparison of performance, and visual workflows to support informed decisions in organic synthesis.

Comparison of Synthetic Protocols

Two prominent methods for the synthesis of this compound are the Williamson ether synthesis and the chlorination of 2-phenoxyethanol. The selection of a suitable protocol depends on factors such as precursor availability, desired yield and purity, and reaction scalability. Below is a comparative summary of these two approaches.

ParameterWilliamson Ether SynthesisChlorination of 2-Phenoxyethanol
Starting Materials Phenol, 1,2-Dichloroethane2-Phenoxyethanol, Thionyl chloride
Typical Yield Moderate to HighHigh
Purity Good to ExcellentGood to Excellent
Reaction Time 4-12 hours1-3 hours
Key Reagents Strong base (e.g., NaOH, KOH)Chlorinating agent (e.g., SOCl₂)
Byproducts Salts (e.g., NaCl)SO₂, HCl
Safety Considerations Caustic bases, flammable solventsCorrosive & toxic reagents, gas evolution

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from phenol and 1,2-dichloroethane. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a phenoxide ion attacks the electrophilic carbon of 1,2-dichloroethane.

Materials:

  • Phenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of phenol in acetone is treated with an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • Potassium carbonate and an excess of 1,2-dichloroethane are added to the reaction mixture.

  • The mixture is heated to reflux and stirred for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the acetone is removed by evaporation.

  • Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel to afford pure this compound.

Protocol 2: Chlorination of 2-Phenoxyethanol

This alternative method involves the conversion of the hydroxyl group of 2-phenoxyethanol to a chloride using a chlorinating agent like thionyl chloride.

Materials:

  • 2-Phenoxyethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • 2-Phenoxyethanol is dissolved in an anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel.

  • The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring. Pyridine may be added to catalyze the reaction and neutralize the HCl byproduct.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period to ensure complete reaction.

  • The reaction mixture is cooled and then carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Visualizing the Synthesis and Validation Workflow

To aid in the conceptualization of the synthesis and validation process, the following diagram illustrates the logical flow from starting materials to the final, validated product.

Synthesis_Validation_Workflow cluster_williamson Protocol 1: Williamson Ether Synthesis cluster_chlorination Protocol 2: Chlorination ws_phenol Phenol ws_reaction Reaction ws_phenol->ws_reaction ws_dce 1,2-Dichloroethane ws_dce->ws_reaction ws_base Base (NaOH) ws_base->ws_reaction ws_workup Workup & Purification ws_reaction->ws_workup product This compound ws_workup->product cs_phenoxyethanol 2-Phenoxyethanol cs_reaction Reaction cs_phenoxyethanol->cs_reaction cs_socl2 Thionyl Chloride cs_socl2->cs_reaction cs_workup Workup & Purification cs_reaction->cs_workup cs_workup->product validation Characterization & Validation (NMR, GC-MS, etc.) product->validation final_product Validated Product validation->final_product

Caption: Logical workflow for the synthesis and validation of this compound.

Signaling Pathway of Williamson Ether Synthesis

The Williamson ether synthesis proceeds through a well-established SN2 mechanism. The following diagram illustrates the key steps in this pathway for the synthesis of this compound.

Williamson_Ether_Synthesis_Pathway phenol Phenol (C₆H₅OH) phenoxide Phenoxide Ion (C₆H₅O⁻) phenol->phenoxide Deprotonation base Base (OH⁻) base->phenoxide transition_state SN2 Transition State phenoxide->transition_state Nucleophilic Attack dce 1,2-Dichloroethane (ClCH₂CH₂Cl) dce->transition_state product This compound (C₆H₅OCH₂CH₂Cl) transition_state->product chloride transition_state->chloride Leaving Group Departure

Caption: Signaling pathway of the Williamson ether synthesis for this compound.

Reactivity Showdown: (2-Chloroethoxy)benzene vs. Other Haloalkoxybenzenes in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Haloalkoxybenzenes, key intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals, exhibit a range of reactivities dictated by the nature of the halogen substituent. This guide provides an objective comparison of the reactivity of (2-Chloroethoxy)benzene with its bromo and iodo analogues in nucleophilic substitution reactions, supported by established chemical principles and analogous experimental data.

The primary mode of reaction for these compounds is bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion. The efficiency of this reaction is critically dependent on the ability of the halogen to depart as a stable leaving group.

The Decisive Role of the Leaving Group

The fundamental difference in reactivity between this compound, (2-Bromoethoxy)benzene, and (2-Iodoethoxy)benzene lies in the identity of the halogen atom, which functions as the leaving group. A superior leaving group is one that can effectively stabilize the negative charge it acquires upon departure. The key factors governing leaving group ability are basicity and bond strength.

  • Basicity: A good leaving group must be a weak base. Weaker bases are more stable as anions and are less likely to re-engage in a reverse reaction. The conjugate acids of the halide ions (HI, HBr, HCl) are strong acids, with their acidity increasing down the group (HI > HBr > HCl). Consequently, the basicity of the halide ions follows the reverse order (I⁻ < Br⁻ < Cl⁻). Iodide (I⁻) is the weakest base and therefore the best leaving group, followed by bromide (Br⁻), with chloride (Cl⁻) being the poorest leaving group of the three.

  • Bond Strength: The carbon-halogen bond must be broken during the reaction. The strength of the C-X bond decreases down the group (C-Cl > C-Br > C-I). The weaker carbon-iodine and carbon-bromine bonds require less energy to break compared to the stronger carbon-chlorine bond, contributing to a lower activation energy for the reaction.

Based on these principles, the expected order of reactivity for haloalkoxybenzenes in SN2 reactions is:

(2-Iodoethoxy)benzene > (2-Bromoethoxy)benzene > this compound

Quantitative Reactivity Comparison

SubstrateLeaving GroupRelative Rate Constant (k_rel)
This compoundCl⁻1
(2-Bromoethoxy)benzeneBr⁻~167[1]
(2-Iodoethoxy)benzeneI⁻>167 (estimated)

Data for (2-Bromoethoxy)benzene is extrapolated from the relative rate of 1-bromobutane to 1-chlorobutane in an SN2 reaction with NaI in acetone.[1] The reactivity of (2-Iodoethoxy)benzene is expected to be even greater.

This substantial difference in reaction rates underscores the critical impact of the leaving group on the feasibility and efficiency of a synthetic transformation. A reaction with this compound may require significantly harsher conditions (e.g., higher temperatures, longer reaction times) to achieve a comparable yield to a reaction with (2-Bromoethoxy)benzene.

Experimental Protocol: A Competitive Reactivity Study

To empirically determine the relative reactivity of this compound and (2-Bromoethoxy)benzene, a competition experiment can be performed. This protocol is designed to allow two substrates to compete for a limited amount of a common nucleophile, with the product ratio reflecting their relative reaction rates.

Objective: To qualitatively and semi-quantitatively compare the SN2 reactivity of this compound and (2-Bromoethoxy)benzene.

Materials:

  • This compound

  • (2-Bromoethoxy)benzene

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and (2-Bromoethoxy)benzene in anhydrous acetone containing a known concentration of an internal standard.

    • Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.1 M). The amount of NaI should be substoichiometric (e.g., 0.5 equivalents) with respect to the total moles of the haloalkoxybenzenes.

  • Reaction Setup:

    • In a clean, dry reaction vessel, combine equal volumes of the this compound and (2-Bromoethoxy)benzene stock solutions.

    • Initiate the reaction by adding the sodium iodide solution.

    • Stir the reaction mixture at a constant temperature (e.g., 25°C or 50°C).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding a large volume of water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extract by GC-MS.

    • Identify and quantify the remaining this compound and (2-Bromoethoxy)benzene, as well as the product, (2-Iodoethoxy)benzene, relative to the internal standard.

  • Data Interpretation:

    • The relative rates of disappearance of the two starting materials will provide a direct measure of their relative reactivity. A faster depletion of (2-Bromoethoxy)benzene compared to this compound will confirm its higher reactivity.

    • The ratio of the rate constants can be calculated from the relative consumption of the starting materials over time.

Visualizing the Reaction Pathway

The SN2 reaction proceeds through a concerted, one-step mechanism. The following diagram illustrates the key features of this pathway for the reaction of a haloalkoxybenzene with a nucleophile.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---X]⁻ Nu->TS Nucleophilic Attack Substrate Ph-O-CH₂-CH₂-X Substrate->TS Product Ph-O-CH₂-CH₂-Nu TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Cleavage

Caption: General mechanism for the SN2 reaction of a haloalkoxybenzene.

Logical Flow of Reactivity Comparison

The determination of the relative reactivity of haloalkoxybenzenes follows a clear logical progression from fundamental principles to experimental verification.

Reactivity_Logic A Fundamental Principles B Leaving Group Ability A->B C Basicity of Halide Ion (Cl⁻ > Br⁻ > I⁻) B->C D C-X Bond Strength (C-Cl > C-Br > C-I) B->D E Predicted Reactivity Order (I > Br > Cl) C->E D->E F Experimental Verification E->F leads to G Analogous Kinetic Data (e.g., 1-halobutanes) F->G H Competition Experiment F->H I Confirmed Reactivity G->I H->I

Caption: Logical flow for comparing haloalkoxybenzene reactivity.

Conclusion

For researchers and professionals in drug development and organic synthesis, understanding the relative reactivity of haloalkoxybenzenes is crucial for efficient reaction design and optimization. The evidence strongly supports that (2-Bromoethoxy)benzene is significantly more reactive than this compound in SN2 reactions, primarily due to the superior leaving group ability of the bromide ion. This difference in reactivity should be a key consideration when selecting starting materials for synthetic routes involving nucleophilic substitution at the ethoxy side chain. For transformations requiring mild conditions or rapid reaction times, the bromo or even the iodo analogue would be the preferred substrate.

References

A Comparative Guide to the Synthesis of (2-Chloroethoxy)benzene: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for (2-Chloroethoxy)benzene, a key intermediate in the pharmaceutical and chemical industries. We will delve into the reaction kinetics, experimental protocols, and present a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound, with its reactive chloro and ether functionalities, serves as a versatile building block in organic synthesis. The two predominant methods for its preparation are the Williamson ether synthesis and the chlorination of 2-phenoxyethanol. The choice between these routes is often dictated by factors such as reaction efficiency, availability of starting materials, and desired scale of production. This guide aims to provide a detailed comparison of these two methods, focusing on their reaction kinetics and practical experimental considerations.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers. In the context of this compound synthesis, it involves the reaction of a phenoxide salt with a suitable chloro-functionalized electrophile, typically 2-chloroethanol or 1,2-dichloroethane.

Reaction Pathway and Kinetics

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of phenol using a base to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the chloro-alkane, displacing the chloride ion and forming the ether linkage.

The rate of the Williamson ether synthesis is highly dependent on several factors:

  • Solvent: Polar aprotic solvents, such as DMF and DMSO, are known to accelerate SN2 reactions by effectively solvating the cation of the phenoxide salt, leaving the anion more nucleophilic.

  • Base: The choice of base for the deprotonation of phenol can influence the reaction rate. Stronger bases will lead to a higher concentration of the phenoxide nucleophile.

  • Leaving Group: The nature of the leaving group on the electrophile is crucial. While we are focused on a chloro-leaving group, it is worth noting that bromo and iodo analogs would lead to faster reaction rates.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the reaction rate, especially in biphasic systems, by facilitating the transfer of the phenoxide ion from the aqueous to the organic phase.

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + Base base Base (e.g., NaOH) product This compound phenoxide->product + 2-Chloroethanol chloroethanol 2-Chloroethanol nacl NaCl product->nacl - NaCl

Experimental Protocol

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in DMF.

  • Add sodium hydroxide pellets to the solution and stir until the phenol is completely converted to sodium phenoxide.

  • To this mixture, add 2-chloroethanol dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Method 2: Chlorination of 2-Phenoxyethanol

An alternative route to this compound is the direct chlorination of 2-phenoxyethanol. This method involves the conversion of the primary alcohol functionality of 2-phenoxyethanol into a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

Reaction Pathway and Kinetics

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. The subsequent steps can vary depending on the reaction conditions, but they ultimately result in the displacement of the chlorosulfite group by a chloride ion to form the alkyl chloride.

Key factors influencing the kinetics of this reaction include:

  • Temperature: The reaction is typically carried out at low to moderate temperatures to control the exothermic nature of the reaction and minimize side reactions.

  • Reagent Stoichiometry: An excess of thionyl chloride is often used to ensure complete conversion of the alcohol.

  • Presence of a Base: The addition of a base, such as pyridine, can accelerate the reaction by neutralizing the HCl gas produced as a byproduct.

Chlorination_of_Phenoxyethanol phenoxyethanol 2-Phenoxyethanol product This compound phenoxyethanol->product + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) so2 SO₂ product->so2 - SO₂ hcl HCl product->hcl - HCl

Experimental Protocol

Materials:

  • 2-Phenoxyethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2-phenoxyethanol and anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add thionyl chloride dropwise from the dropping funnel to the stirred solution. If using, pyridine can be added subsequently in a similar manner.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key aspects of both synthetic methods. Due to the limited availability of specific kinetic data for the synthesis of this compound, this comparison is based on general principles of the respective reactions and data from analogous systems.

FeatureWilliamson Ether SynthesisChlorination of 2-Phenoxyethanol
Reaction Type SN2Nucleophilic Substitution
Starting Materials Phenol, 2-Chloroethanol2-Phenoxyethanol, Thionyl Chloride
Key Reagents Base (e.g., NaOH, K₂CO₃)Chlorinating Agent (SOCl₂)
Typical Solvents DMF, DMSO, AcetonitrileDiethyl ether, Dichloromethane
Reaction Temperature 80-100°C0°C to reflux
Reaction Time Several hoursA few hours
Typical Yield Good to excellentGood to excellent
Key Advantages Versatile, well-understood mechanism, can be accelerated with PTC.Direct conversion, readily available starting material (2-phenoxyethanol).
Key Disadvantages Requires stoichiometric base, potential for O- vs. C-alkylation side reactions.Use of hazardous reagent (SOCl₂), generation of corrosive HCl gas.

Conclusion

Both the Williamson ether synthesis and the chlorination of 2-phenoxyethanol are viable methods for the preparation of this compound. The Williamson ether synthesis offers versatility and a well-established procedural framework, with the potential for rate enhancement through phase-transfer catalysis. The chlorination of 2-phenoxyethanol provides a more direct route from a readily available starting material but involves the use of a hazardous reagent.

The selection of the optimal synthetic route will depend on the specific requirements of the research or production process, including scale, cost of reagents, safety considerations, and available equipment. For laboratory-scale synthesis where versatility is key, the Williamson ether synthesis may be preferred. For larger-scale production where the directness of the route is advantageous, the chlorination of 2-phenoxyethanol could be the more economical choice, provided that appropriate safety measures are in place. Further kinetic studies on both reactions would be invaluable for a more precise quantitative comparison and process optimization.

General Experimental Workflow

Experimental_Workflow start Starting Materials reaction Reaction Setup & Execution start->reaction workup Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end Pure this compound analysis->end

Safety Operating Guide

Essential Safety and Operational Guide for (2-Chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (2-Chloroethoxy)benzene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 622-86-6[1][2][3]
Molecular Formula C₈H₉ClO[2][3]
Molecular Weight 156.61 g/mol [2][3]
Appearance Not specified, likely a liquid
Boiling Point 97-98 °C at 15 mmHg[3]
Density 1.129 g/mL at 25 °C[3]
Flash Point 101 °C[2]
Vapor Pressure 0.3 ± 0.4 mmHg at 25°C
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecifications and Recommendations
Hand Protection For Incidental Contact/Splashes: Use disposable nitrile gloves with a minimum thickness of 5 mil. Immediately remove and replace gloves upon any contact with the chemical.[6] Nitrile has shown poor to fair resistance against similar aromatic and halogenated hydrocarbons like benzene and chlorobenzene, making it suitable only for brief, incidental contact.[1][6] For Extended Use/Immersion: For prolonged handling, consider more resistant gloves such as Viton® or SilverShield®/4H®. It is crucial to consult the glove manufacturer's specific chemical resistance data.[7] Always inspect gloves for any signs of degradation before use.[2]
Eye and Face Protection Wear chemical safety goggles that provide a complete seal around the eyes.[4][5] If there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][6]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If work outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[4] A proper fit test is necessary before using a respirator.
Skin and Body Protection Wear a flame-resistant lab coat. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or an apron should be worn.[4][5] Do not wear shorts or open-toed shoes; full-length pants and closed-toe, chemical-resistant footwear are required.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational before beginning any work.[4]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]

  • Clear the work area of any unnecessary equipment or materials to minimize clutter and potential for spills.

  • Keep this compound away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[4][5]

  • Ensure all containers are properly labeled and sealed when not in use.[9]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above before handling the chemical. This includes the appropriate gloves, eye and face protection, and lab coat.

3. Chemical Handling:

  • Conduct all transfers, weighing, and other manipulations of this compound inside a chemical fume hood.[4]

  • Use compatible and non-reactive equipment (e.g., glass, stainless steel).

  • When transferring, pour slowly and carefully to avoid splashing.

  • Keep containers sealed when not actively in use to prevent the release of vapors.[4]

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment using an appropriate solvent and then wash with soap and water.

  • Properly doff PPE, removing gloves last by peeling them off without touching the outer surface.

  • Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled hazardous waste container.[9]

  • The container must be made of a compatible material and have a secure, tight-fitting lid.[9]

  • The label must clearly state "HAZARDOUS WASTE" and list this compound as a constituent.[9]

2. Spill Management:

  • In the event of a small spill inside a fume hood, absorb the material with a non-combustible absorbent such as vermiculite, sand, or earth.[4]

  • Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[4]

  • For larger spills, evacuate the area and contact the institutional environmental health and safety department immediately.

3. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Arrange for the pickup and disposal of the hazardous waste through a licensed waste disposal contractor.[4]

  • Under no circumstances should this compound or its waste be disposed of down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood & Safety Showers B Clear Workspace & Remove Ignition Sources A->B C Don Appropriate PPE B->C D Work Inside Fume Hood C->D Begin Work E Transfer Chemical Carefully D->E F Keep Containers Sealed E->F G Decontaminate Surfaces & Equipment F->G Work Complete H Segregate & Label Hazardous Waste G->H I Doff PPE & Wash Hands H->I Waste Secured J Arrange for Professional Waste Disposal I->J

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
(2-Chloroethoxy)benzene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。